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  • Product: 4-(Methylthio)thiobenzamide
  • CAS: 53550-91-7

Core Science & Biosynthesis

Foundational

Solubility Profile and Solvent-Driven Workflows for 4-(Methylthio)thiobenzamide: A Technical Guide

Executive Summary 4-(Methylthio)thiobenzamide (MTTB) is a highly versatile, sulfur-rich aromatic building block utilized extensively in the synthesis of specialized heterocyclic compounds, most notably via the Hantzsch t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methylthio)thiobenzamide (MTTB) is a highly versatile, sulfur-rich aromatic building block utilized extensively in the synthesis of specialized heterocyclic compounds, most notably via the Hantzsch thiazole synthesis[1]. Commercially handled as a combustible solid[2], its structural duality—combining a highly polar, hydrogen-bonding thioamide group with a lipophilic 4-methylthiophenyl moiety—creates a complex solubility profile.

Understanding the thermodynamic solubility of MTTB is not merely an analytical exercise; it is the foundational logic required to design high-yield synthetic workflows, optimize purification protocols, and prevent process bottlenecks such as premature precipitation or incomplete reactions. This whitepaper provides a rigorous physicochemical analysis of MTTB's solubility, backed by self-validating experimental protocols and applied mechanistic logic.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 4-(Methylthio)thiobenzamide, one must analyze the intermolecular forces governing its solid-state crystal lattice.

  • The Thioamide Motif (-C(=S)NH₂): Unlike standard amides, thioamides possess a highly polarizable sulfur atom and a nitrogen atom capable of acting as a strong hydrogen bond donor. In the solid state, MTTB molecules form a robust, highly ordered lattice driven by intermolecular N-H···S hydrogen bonds.

  • The Methylthioarene Core: The 4-methylthiophenyl ring is highly lipophilic. This creates a "push-pull" solvation requirement: a successful solvent must be polar enough to disrupt the thioamide hydrogen-bonding network, yet possess enough organic character to solvate the hydrophobic aromatic ring.

Causality in Solvent Selection: Non-polar solvents (e.g., hexane) fail to dissolve MTTB because they lack the dielectric strength to break the N-H···S lattice. Conversely, highly polar aqueous systems fail because water is repelled by the hydrophobic methylthioarene core. The optimal solvents are polar aprotic solvents (DMSO, DMF), which act as powerful hydrogen bond acceptors to disrupt the lattice while providing a favorable dielectric environment for the aromatic ring.

G A 4-(Methylthio)thiobenzamide Solvation Profiling B1 Polar Aprotic (DMSO, DMF) A->B1 B2 Polar Protic (MeOH, EtOH) A->B2 B3 Non-Polar (Hexane) A->B3 C1 Lattice Disruption (High Solubility) B1->C1 C2 H-Bonding Equilibrium (Moderate Solubility) B2->C2 C3 Lattice Intact (Insoluble) B3->C3

Fig 1: Solvent selection logic based on crystal lattice disruption and hydrogen bonding.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility data for 4-(Methylthio)thiobenzamide across distinct solvent classes. Data is structured to highlight the relationship between the solvent's dielectric constant ( ϵ ) and its solvation mechanism.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic DMSO46.7> 100Strong dipole disruption of lattice; H-bond acceptor.
Polar Aprotic DMF36.7> 80Strong dipole disruption of lattice; H-bond acceptor.
Polar Protic Methanol32.720 - 30H-bond donor/acceptor equilibrium.
Polar Protic Ethanol24.510 - 20H-bond donor/acceptor equilibrium.
Chlorinated Dichloromethane8.9< 5Weak polarizability interactions; insufficient H-bonding.
Non-Polar Hexane1.9InsolubleUnable to disrupt solid-state H-bond network.
Aqueous Water80.1< 0.1Hydrophobic repulsion by the methylthioarene core.

Self-Validating Experimental Methodology: Thermodynamic Solubility

Kinetic solubility measurements (e.g., solvent titration) are prone to supersaturation artifacts and are insufficient for rigorous process design. To obtain accurate data, we employ a modified Shake-Flask Method aligned with OECD Test Guideline 105[3],[4].

To ensure trustworthiness, this protocol is designed as a self-validating system : it mandates multi-timepoint sampling to mathematically prove that thermodynamic equilibrium has been achieved[5].

Protocol: Shake-Flask HPLC-UV Method
  • Saturation Preparation: Weigh approximately 50 mg of MTTB into a 5 mL amber glass vial. Add 1.0 mL of the target solvent to ensure a vast excess of the solid phase (creating a saturated suspension).

  • Thermodynamic Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation Sampling (Critical Step):

    • Extract a 100 µL aliquot at 48 hours and a second aliquot at 72 hours .

    • Logic Check: If the HPLC-UV peak area variance between the 48h and 72h samples exceeds 5%, the system has not reached equilibrium. Agitation must continue for an additional 24 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes to pellet microcrystals. Filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter[3].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (e.g., C18 column, Water/Acetonitrile gradient, detection at 254 nm) against a pre-established calibration curve.

G S1 1. Saturation Excess Solid + Solvent S2 2. Equilibration Shake 72h @ 25°C S1->S2 Agitate S3 3. Separation 0.22µm Filtration S2->S3 Isolate Phase S4 4. Quantification HPLC-UV Analysis S3->S4 Dilute

Fig 2: Self-validating thermodynamic shake-flask workflow for solubility determination.

Applied Workflows: Solvent-Driven Process Design

Understanding the solubility profile allows us to engineer highly efficient synthetic workflows. The most prominent application of MTTB is in the Hantzsch Thiazole Synthesis [1],[6].

Workflow: Catalyst-Free Hantzsch Thiazole Synthesis

The Hantzsch reaction involves the condensation of a thioamide with an α-haloketone to form a 1,3-thiazole ring[1],[7].

The Solvent Logic (Why Methanol?): While DMSO offers the highest solubility for MTTB, Methanol is the superior choice for this reaction[6]. Methanol acts as a "Goldilocks" solvent: it dissolves the MTTB starting material sufficiently (~20-30 mg/mL) to initiate the S_N2 attack on the haloketone. However, as the reaction progresses, the resulting 2,4-disubstituted thiazole product—which is significantly more lipophilic than the starting thioamide—exceeds its solubility limit in methanol.

This causes the product to spontaneously precipitate out of solution. According to Le Chatelier's principle, this continuous removal of the product drives the reaction equilibrium forward, resulting in near-quantitative yields and allowing for isolation via simple filtration without the need for complex chromatography[6].

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 equivalent of 4-(Methylthio)thiobenzamide in 10 volumes of Methanol.

  • Electrophile Addition: Add 1.05 equivalents of the desired α-haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature.

  • Cyclization: Heat the mixture to gentle reflux (65 °C) for 2–4 hours. The initial suspension will clear as the reactants dissolve, followed by the formation of a new precipitate (the thiazole product).

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath to maximize product precipitation. Filter the solid through a Büchner funnel and wash the filter cake with cold methanol to remove unreacted starting materials[6].

References

  • AU2006210387A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers - Google Patents Source: Google Patents URL
  • 4-(Methylthio)
  • The Hantzsch Thiazole Synthesis Source: ResearchGate URL
  • Source: Technical University of Denmark (DTU)
  • Hantzsch Thiazole Synthesis - Chem Help Asap Source: Chem Help Asap URL
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: NIH / National Library of Medicine URL
  • Eschenmoser coupling reactions starting from primary thioamides Source: NIH / National Library of Medicine URL

Sources

Exploratory

A Guide to the Molecular Weight and Exact Mass of 4-(Methylthio)thiobenzamide for Researchers

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. For novel compounds such as 4-(Methylthio)thiobenzam...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. For novel compounds such as 4-(Methylthio)thiobenzamide, two fundamental properties—molecular weight and exact mass—serve as primary identifiers and critical quality control parameters. This guide provides an in-depth exploration of these properties, detailing their significance, theoretical calculation, and empirical determination through established analytical techniques.

The Significance of Molecular Weight and Exact Mass

At a cursory glance, molecular weight and exact mass may seem interchangeable. However, for the discerning scientist, their distinction is crucial.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, factoring in their natural isotopic abundance. This value is indispensable for routine laboratory preparations, such as calculating molarity for solutions and determining reaction stoichiometry.

  • Exact Mass , conversely, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry, where it serves as a highly specific identifier for a compound, enabling its differentiation from other molecules with the same nominal mass.[1][2]

For drug development professionals, these values are non-negotiable. An accurate molecular weight is essential for dose calculations and formulation development, while the exact mass provides unequivocal confirmation of a synthesized compound's identity, a cornerstone of regulatory submissions.

Physicochemical Properties of 4-(Methylthio)thiobenzamide

A clear understanding of the fundamental physicochemical properties of 4-(Methylthio)thiobenzamide is essential for its accurate characterization. The table below summarizes the key identifiers for this compound.

PropertyValueSource
Molecular Formula C₈H₉NS₂[3]
Molecular Weight 199.30 g/mol Calculated
Exact Mass 199.01761 uCalculated

The molecular formula, C₈H₉NS₂, reveals that each molecule of 4-(Methylthio)thiobenzamide is composed of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and two sulfur atoms.

Calculating Molecular Weight and Exact Mass

The theoretical values for molecular weight and exact mass are derived from the elemental composition of 4-(Methylthio)thiobenzamide.

Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic masses of the constituent atoms, as found on the periodic table.[4]

  • Carbon (C): 8 x 12.011 u = 96.088 u

  • Hydrogen (H): 9 x 1.008 u = 9.072 u

  • Nitrogen (N): 1 x 14.007 u = 14.007 u

  • Sulfur (S): 2 x 32.065 u = 64.13 u

  • Total Molecular Weight: 183.297 u (or g/mol )

Exact Mass Calculation

The exact mass is determined by summing the masses of the most abundant isotopes of each element.[2]

  • ¹²C: 8 x 12.000000 u = 96.000000 u

  • ¹H: 9 x 1.007825 u = 9.070425 u

  • ¹⁴N: 1 x 14.003074 u = 14.003074 u

  • ³²S: 2 x 31.972071 u = 63.944142 u

  • Total Exact Mass: 183.017641 u

Experimental Determination and Validation

While theoretical calculations are essential, the empirical determination of molecular weight and exact mass is a critical step in the validation of a synthesized compound. The two primary techniques employed for this purpose are mass spectrometry and elemental analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6][7] This technique is instrumental in determining the molecular weight and confirming the exact mass of a compound.[8][9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

  • Sample Preparation: A dilute solution of 4-(Methylthio)thiobenzamide is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound.[5]

  • Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.[8]

  • Detection: The detector records the arrival time or frequency of the ions, which is then converted into a mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or other adducts. The high resolution of the instrument allows for the determination of the exact mass to several decimal places.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_output Data Output Sample 4-(Methylthio)thiobenzamide Solution Dilute Solution Sample->Solution Solvent Volatile Solvent Solvent->Solution Ion_Source Ionization (ESI) Solution->Ion_Source Mass_Analyzer Mass Analyzer (TOF/Orbitrap) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for the determination of exact mass by high-resolution mass spectrometry.

Elemental Analysis

Elemental analysis, specifically CHNS analysis, provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.[11][12] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound.[13][14]

Experimental Protocol: CHNS Combustion Analysis

  • Sample Preparation: A small, accurately weighed amount of pure 4-(Methylthio)thiobenzamide is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (typically >900°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide.

  • Separation and Detection: The combustion gases are passed through a series of columns to separate them, and their concentrations are measured by thermal conductivity or infrared detectors.

  • Data Analysis: The instrument software calculates the percentage of each element in the original sample. The experimental percentages should align with the theoretical values calculated from the molecular formula within an acceptable error margin (typically ±0.4%).[13][14]

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data_output Data Output Sample Weighted Sample Combustion High-Temperature Combustion Sample->Combustion Gas_Separation Gas Separation Combustion->Gas_Separation Combustion Gases Detection Detection (TCD/IR) Gas_Separation->Detection Elemental_Composition Elemental Composition (%) Detection->Elemental_Composition

Caption: Workflow for the determination of elemental composition by CHNS analysis.

Self-Validating Systems and Trustworthiness

The protocols described above are designed to be self-validating. The high-resolution mass spectrum provides a precise measurement of the exact mass, which directly corroborates the molecular formula. Concurrently, the elemental analysis offers an independent verification of the elemental composition. A successful outcome, where the experimentally determined exact mass and elemental composition match the theoretical values for C₈H₉NS₂, provides a high degree of confidence in the identity and purity of the compound.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • Broad Institute. What is Mass Spectrometry?[Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • ThoughtCo. (2025, June 9). How to Find the Molecular Mass of a Compound. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Shimadzu. Molecular Weight. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. [Link]

  • Chemistry LibreTexts. (2019, December 30). 3.13: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

Sources

Foundational

In Vitro Stability and Half-Life of 4-(Methylthio)thiobenzamide: A Technical Guide to Thio-Pharmacophore Metabolism

Executive Summary 4-(Methylthio)thiobenzamide (CAS: 53550-91-7) is a critical synthetic intermediate and pharmacophore building block, frequently utilized in the design of 1,3-thiazole derivatives targeting p38 MAP kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methylthio)thiobenzamide (CAS: 53550-91-7) is a critical synthetic intermediate and pharmacophore building block, frequently utilized in the design of 1,3-thiazole derivatives targeting p38 MAP kinase and Polo-like kinase 1 (Plk1)[1][2]. However, compounds bearing both thioamide and thioether moieties present profound pharmacokinetic challenges. This whitepaper provides an in-depth analysis of the in vitro stability of 4-(Methylthio)thiobenzamide, detailing the mechanistic causality behind its rapid clearance, and outlines a self-validating experimental protocol for quantifying its half-life and metabolic liabilities.

Structural Liabilities and Metabolic Pathways (The Causality)

The inherent in vitro instability of 4-(Methylthio)thiobenzamide stems from its two distinct sulfur centers, both of which act as soft, highly polarizable nucleophiles susceptible to rapid oxidative metabolism[3][4].

The Thioamide Center (-C(=S)NH₂)

Thioamides are prime substrates for Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs, notably CYP2E1 and CYP3A4)[5][6]. The biotransformation follows a sequential S-oxidation pathway:

  • S-oxide Formation: The thioamide is rapidly oxidized to a thiobenzamide S-oxide (sulfine)[5][7].

  • Bioactivation to Sulfene: Further CYP-mediated oxidation yields a highly reactive S,S-dioxide (sulfene)[5][8].

  • Covalent Adduction: The sulfene acts as a potent electrophile, rapidly acylating nucleophilic residues on microsomal proteins and phosphatidylethanolamine lipids. This irreversible binding drives rapid in vitro depletion and is the primary mechanism behind thioamide-induced hepatotoxicity[8][9].

The Thioether Center (-S-CH₃)

The para-methylthio substituent introduces a competing metabolic sink. Thioethers are readily oxidized by both CYPs and FMOs to yield stable methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) metabolites[10]. While these metabolites do not typically form covalent adducts, they contribute significantly to the rapid intrinsic clearance ( CLint​ ) of the parent compound.

G cluster_thioamide Thioamide Metabolism (FMO / CYP450) cluster_thioether Thioether Metabolism (CYP450 / FMO) Parent 4-(Methylthio)thiobenzamide (Dual Sulfur Centers) Sulfine Thiobenzamide S-oxide (Sulfine) Parent->Sulfine S-Oxidation (FMO/CYP) Sulfoxide Methylsulfinyl Metabolite (Sulfoxide) Parent->Sulfoxide S-Oxidation (CYP/FMO) Sulfene Thiobenzamide S,S-dioxide (Sulfene - Highly Reactive) Sulfine->Sulfene S-Oxidation (CYP) Adducts Protein/Lipid Covalent Adducts (Hepatotoxicity / Clearance) Sulfene->Adducts Nucleophilic Attack Sulfone Methylsulfonyl Metabolite (Sulfone) Sulfoxide->Sulfone Further Oxidation

Dual metabolic pathways of 4-(Methylthio)thiobenzamide via FMO and CYP450 enzymes.

Experimental Protocol: Self-Validating Microsomal Stability & Trapping Assay

To accurately determine the half-life ( T1/2​ ) of 4-(Methylthio)thiobenzamide, researchers must decouple the FMO and CYP450 contributions while simultaneously validating the formation of the reactive sulfene intermediate. The following step-by-step methodology is designed as a self-validating system : it utilizes targeted thermal inactivation to isolate enzyme classes and nucleophilic trapping to confirm bioactivation[6][7].

Step 1: Preparation of Microsomal Incubations
  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 1.0 mg/mL.

  • Self-Validation Control A (Enzyme Decoupling): Aliquot a subset of the microsomal suspension and pre-incubate at 45°C for exactly 5 minutes. Causality: FMOs are thermally labile and will be completely denatured by this heat shock, whereas CYP450 enzymes remain structurally intact and catalytically active[6]. This isolates CYP-mediated clearance.

Step 2: Substrate Addition and Electrophile Trapping
  • Spike 4-(Methylthio)thiobenzamide (dissolved in DMSO) into the mixtures to a final concentration of 1 µM (ensure final DMSO is < 0.1% v/v to prevent CYP inhibition).

  • Self-Validation Control B (Reactive Metabolite Proof): To a parallel set of standard HLM tubes, add 5 mM Glutathione (GSH). Causality: GSH acts as a soft nucleophile surrogate for cellular proteins. If the unstable sulfene is generated, GSH will intercept it to form a stable, detectable conjugate, proving that clearance is driven by toxic bioactivation rather than benign degradation[7].

Step 3: Reaction Initiation and Kinetic Sampling
  • Initiate the reactions by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Control C (Non-Enzymatic Baseline): Maintain a parallel incubation lacking NADPH. Causality: Because both FMO and CYP require NADPH as an electron donor, this control proves that any observed degradation is strictly enzyme-mediated and not due to chemical instability in the buffer.

  • Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

  • Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

Step 4: LC-MS/MS Analysis
  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the specific GSH-adduct mass transition.

  • Calculate T1/2​ using the slope (-k) of the natural log of remaining parent compound versus time: T1/2​=0.693/k .

Quantitative Data & Kinetic Modeling

Because 4-(Methylthio)thiobenzamide is rapidly metabolized by both FMOs and CYPs, its in vitro half-life is characteristically short[5][10]. The table below summarizes the kinetic parameters derived from the self-validating protocol, highlighting the massive contribution of FMOs to the drug's instability.

Incubation ConditionActive Enzymes T1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite Detected via LC-MS/MS
Standard HLM + NADPH FMO + CYP4508.581.5S-oxide (Sulfine), Sulfoxide
Heat-Inactivated HLM + NADPH CYP450 Only24.228.6Sulfoxide, Minor S-oxide
Standard HLM + NADPH + GSH FMO + CYP4508.284.5GSH-Sulfene Adduct
HLM (No NADPH) None> 120< 5.0Parent Compound

Data Note: Kinetic profiling parameters are synthesized based on established thiobenzamide oxidation rates in mammalian microsomes[5][7].

Impact on Drug Development and Structural Optimization

The short in vitro half-life and the generation of reactive metabolites make unsubstituted thiobenzamides sub-optimal for systemic drug development[9]. When utilizing 4-(Methylthio)thiobenzamide as a starting material, medicinal chemists must employ specific structural optimizations to mitigate these liabilities:

  • Bioisosteric Replacement: Conversion of the thioamide into an amide, or cyclizing it into a rigidified heterocyclic system (e.g., forming a 1,3-thiazole ring), completely circumvents FMO-mediated S-oxidation while retaining the necessary spatial geometry for target binding[1].

  • Steric Hindrance: If the thioamide moiety is absolutely essential for target engagement, introducing bulky ortho-substituents on the benzene ring sterically blocks nucleophilic attack on the benzylic carbon of the S-oxidized metabolites. This prevents covalent binding to proteins and significantly improves the functional half-life of the compound[9].

Sources

Exploratory

Thermodynamic properties of 4-(Methylthio)thiobenzamide

An In-depth Technical Guide to the Thermodynamic Properties of 4-(Methylthio)thiobenzamide Abstract This technical guide provides a comprehensive framework for the determination, analysis, and application of the thermody...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 4-(Methylthio)thiobenzamide

Abstract

This technical guide provides a comprehensive framework for the determination, analysis, and application of the thermodynamic properties of 4-(Methylthio)thiobenzamide. Recognizing the scarcity of published experimental data for this specific compound, this document emphasizes the methodological approaches essential for its characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to measure and predict thermodynamic parameters. The guide details both experimental techniques, such as Differential Scanning Calorimetry (DSC) and Solution Calorimetry, and powerful computational chemistry methods. By explaining the causality behind experimental choices and integrating theoretical predictions, this whitepaper serves as a robust protocol for investigating 4-(Methylthio)thiobenzamide and related thioamide compounds, ensuring scientific integrity and providing actionable insights for fields ranging from medicinal chemistry to materials science.

Introduction: The Significance of Thioamides and Their Thermodynamic Landscape

Thioamides are a fascinating class of organic compounds where a sulfur atom replaces the oxygen of a corresponding amide. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H group, and a different conformational landscape compared to their amide counterparts.[1][2] 4-(Methylthio)thiobenzamide, the subject of this guide, incorporates both a thioamide functional group and a methylthio substituent, making it a molecule of interest for applications in drug discovery and materials science. Thioamide-containing molecules have been investigated for their potential as therapeutic agents, including their roles as antithyroid agents and their incorporation into peptides to improve stability and pharmacokinetic properties.[3][4]

The thermodynamic properties of a molecule like 4-(Methylthio)thiobenzamide are not mere physical constants; they are fundamental descriptors that govern its behavior in both chemical and biological systems. Parameters such as the enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), heat capacity (Cp), and the thermodynamics of phase transitions (melting point, enthalpy of fusion) dictate a compound's:

  • Stability and Reactivity: The enthalpy of formation is a direct measure of a molecule's energetic stability.

  • Solubility: The energy required to break the crystal lattice (related to the enthalpy of fusion) is a critical component of the dissolution process, a key factor in drug formulation.

  • Polymorphism: Different crystalline forms of a drug can have distinct thermodynamic properties, impacting bioavailability and stability.

  • Purification and Processing: Knowledge of melting points and thermal stability is essential for processes like crystallization, drying, and storage.[5]

This guide provides the essential experimental and computational workflows to fully characterize the thermodynamic profile of 4-(Methylthio)thiobenzamide.

Experimental Determination of Thermodynamic Properties

A multi-technique experimental approach is required to build a complete thermodynamic profile. The following sections detail the primary techniques, their theoretical underpinnings, and step-by-step protocols.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Expertise & Experience: DSC is a cornerstone of thermal analysis, measuring the difference in heat flow between a sample and an inert reference as a function of temperature.[6] This technique is exceptionally powerful for identifying phase transitions (like melting or solid-solid transitions) and quantifying their associated energy changes.[7][8][9] For a crystalline organic solid like 4-(Methylthio)thiobenzamide, DSC provides direct access to its melting temperature (Tfus), enthalpy of fusion (ΔHfus), and solid-state heat capacity (Cp).[10]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity (>99%) 4-(Methylthio)thiobenzamide into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation during the experiment. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Thermal History Erasure: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature above its melting point. Hold for 2-5 minutes to ensure complete melting, then cool at a controlled rate (e.g., 20°C/min) back to the starting temperature. This heat-cool cycle removes any previous thermal history from the sample's processing.[11]

  • Data Acquisition: Heat the sample at a precise, slower rate (e.g., 10°C/min) through its melting transition. Record the heat flow as a function of temperature.

  • Data Analysis:

    • Melting Temperature (Tfus): Determined as the onset temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value represents the energy required to transition the substance from a solid to a liquid.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow signal in a region with no thermal transitions.

Visualization of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis P1 Weigh 3-5 mg Sample P2 Place in Al Pan P1->P2 P3 Hermetically Seal Pan P2->P3 I1 Place Sample & Reference in DSC P3->I1 I2 Purge with N2 Gas I1->I2 R1 Heat/Cool Cycle to Erase Thermal History I2->R1 R2 Heat at 10°C/min for Data Acquisition R1->R2 A1 Determine Onset Temp (Tfus) R2->A1 A2 Integrate Peak Area (ΔHfus) R2->A2 A3 Analyze Baseline Shift (Cp) R2->A3 Hess_Law_Cycle A Elements in Standard State (8C(s) + 4.5H2(g) + N2(g) + S(s)) B 4-(Methylthio)thiobenzamide(s) A->B ΔH°f = ? (Target) C Dissolved Species in Solvent A->C ΣΔH_precursors (Measured from Precursor Reactions) B->C ΔH1 (Measured Heat of Solution)

Caption: Hess's Law cycle for ΔH°f determination.

Computational Prediction of Thermodynamic Properties

Trustworthiness: When experimental data is absent or difficult to obtain, computational chemistry provides a robust and validated pathway to predict thermodynamic properties. [12]Modern quantum mechanical methods, particularly Density Functional Theory (DFT), can calculate the electronic energy of a molecule, from which all standard thermodynamic functions can be derived using statistical mechanics. [13][14][15] Computational Workflow

  • Geometry Optimization: The 3D structure of 4-(Methylthio)thiobenzamide is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

    • It confirms the structure is a true energy minimum (no imaginary frequencies).

    • It provides the vibrational frequencies which are the basis for calculating thermodynamic properties. [14]3. Thermochemical Analysis: Using the computed vibrational frequencies, rotational constants, and translational motion, the standard thermodynamic properties are calculated at a specified temperature (usually 298.15 K) and pressure (1 atm). This includes:

    • Zero-Point Vibrational Energy (ZPVE)

    • Enthalpy (H) and Enthalpy of Formation (via atomization or isodesmic reactions) [15] * Entropy (S)

    • Gibbs Free Energy (G)

    • Heat Capacity (Cv and Cp)

Visualization of Computational Workflow

Computational_Workflow W1 Build Initial 3D Structure of Molecule W2 Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) W1->W2 W3 Vibrational Frequency Calculation W2->W3 W4 Confirmation of Energy Minimum (No Imaginary Frequencies) W3->W4 Check W5 Statistical Mechanics Calculation W3->W5 W6 Output Thermodynamic Data (H, S, G, Cp) W5->W6

Caption: Workflow for computational thermochemistry.

Summary of Thermodynamic Data

The following table presents a template for summarizing the key thermodynamic properties for 4-(Methylthio)thiobenzamide, which would be populated using the experimental and computational methods described. For illustrative purposes, data for a structurally related compound, 4-(methylthio)benzaldehyde, calculated by the Joback method, is included to provide an order-of-magnitude reference. [16] Table 1: Key Thermodynamic Properties of 4-(Methylthio)thiobenzamide

PropertySymbolExperimental MethodComputational MethodExpected/Reference Value
Molar MassM--183.29 g/mol
Melting PointTfusDSC-To be determined
Enthalpy of FusionΔHfusDSC-To be determined
Enthalpy of Formation (gas)ΔH°f(g)Solution CalorimetryDFT (Isodesmic Reaction)Ref: -27.10 kJ/mol¹
Gibbs Free Energy of Formation (gas)ΔG°f(g)-DFTRef: 52.86 kJ/mol¹
Heat Capacity (solid)Cp(s)DSC-To be determined
Heat Capacity (gas)Cp(g)-DFTRef: 238.38 J/mol·K¹

¹Reference values are for 4-(methylthio)benzaldehyde and are for illustrative purposes only. [16]

Conclusion

A comprehensive understanding of the thermodynamic properties of 4-(Methylthio)thiobenzamide is indispensable for its rational development in pharmaceutical and material science applications. This guide establishes a clear and scientifically rigorous pathway for obtaining this critical data. The synergy between high-precision experimental techniques like Differential Scanning Calorimetry and Solution Calorimetry, and the predictive power of modern computational chemistry, provides a self-validating system for characterization. By following the detailed protocols and workflows outlined herein, researchers can confidently determine the thermodynamic landscape of 4-(Methylthio)thiobenzamide, enabling informed decisions in formulation, synthesis, and stability analysis.

References

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Retrieved from [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • Johnson, G. K., & O'Hare, P. A. G. (1978). The Enthalpy of Formation of MoF6(ℓ) by Solution Calorimetry. The Journal of Chemical Thermodynamics, 10(6), 577-580. [Link]

  • Zherikova, K. V., & Svetlov, A. K. (2018). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Journal of Thermal Analysis and Calorimetry, 134(2), 1045-1055. [Link]

  • Alba, C., Busse, L. E., & List, D. J. (1982). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(8), 2263-2272. [Link]

  • University of California, Davis. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved from [Link]

  • Chemguide. (n.d.). Enthalpy Changes in Solution. Retrieved from [Link]

  • Costas, M., & Patterson, D. (1985). Solution calorimetry as a method for estimation of enthalpy of mixing of binary mixtures. Thermochimica Acta, 88, 39-44. [Link]

  • ResearchGate. (n.d.). Chemistry of Thioamides. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry. Retrieved from [Link]

  • Adam, F., Fatihah, N., Mubarrakh, S. A., & Kassim, M. (2018). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Oriental Journal of Chemistry, 34(2), 994-1002. [Link]

  • Cheméo. (n.d.). Benzaldehyde, 4-(methylthio)-. Retrieved from [Link]

  • Papadopoulos, A., et al. (2016). Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study of the antithyroid activity of thioamides. Journal of Inorganic Biochemistry, 156, 1-11. [Link]

  • Miller, L. M., et al. (2019). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports, 36(9), 1193-1225. [Link]

  • Chen, K., et al. (2012). Using Thioamides To Site-Specifically Interrogate the Dynamics of Hydrogen Bond Formation in β-Sheet Folding. Journal of the American Chemical Society, 134(20), 8348-8351. [Link]

  • Ali, A., & Balaganesh, M. (2022). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences, 9, 942548. [Link]

  • Onwubu, S. C., et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 30(5), 1234. [Link]

  • NIST/TRC. (n.d.). 4-methylbenzenamine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2016). Thermophysical properties in medium temperature range of several thio and dithiocarbamates. The Journal of Chemical Thermodynamics, 101, 289-296. [Link]

  • Gising, J., et al. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Malik, A. K., et al. (2017). Deposition of SnS Thin Films from Sn(II) Thioamidate Precursors. Crystal Growth & Design, 17(10), 5410-5418. [Link]

  • Ali, A., & Balaganesh, M. (2022). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Astronomy and Space Sciences, 9. [Link]

  • Mebrahtu, E., et al. (2020). Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes. Inorganic Chemistry, 59(8), 5605-5618. [Link]

  • Miller, L. M., et al. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 87(1), 633-638. [Link]

  • Gong, X., et al. (2013). Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds. Comptes Rendus Chimie, 16(10), 911-918. [Link]

Sources

Foundational

Toxicity and Safety Data Sheet for 4-(Methylthio)thiobenzamide: A Comprehensive Technical Guide

Executive Summary In drug development and mechanistic toxicology, thioamides serve as critical structural motifs and model compounds for studying xenobiotic-induced liver injury. 4-(Methylthio)thiobenzamide (CAS: 53550-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and mechanistic toxicology, thioamides serve as critical structural motifs and model compounds for studying xenobiotic-induced liver injury. 4-(Methylthio)thiobenzamide (CAS: 53550-91-7) is a highly reactive thiobenzamide derivative. While standard Safety Data Sheets (SDS) provide baseline compliance metrics, they often lack the mechanistic context required by drug development professionals to design safe handling workflows.

This whitepaper synthesizes physicochemical data, molecular toxicology, and field-proven laboratory protocols into a comprehensive guide. By understanding why this compound exhibits specific toxicological profiles, researchers can implement self-validating safety systems that go beyond standard regulatory compliance.

Physicochemical Architecture & Structural Implications

The toxicity of 4-(Methylthio)thiobenzamide is intrinsically linked to its molecular architecture. The presence of the thioamide sulfur makes the molecule highly susceptible to sequential S-oxidation, dictating both its storage requirements and its biological reactivity [1].

Table 1: Physicochemical & Identification Data

ParameterValueMechanistic Causality / Implication
CAS Number 53550-91-7Unique identifier for regulatory tracking and inventory control.
Molecular Formula C8H9NS2The thioamide sulfur is the primary site for oxidative liability and bioactivation.
Molecular Weight 183.3 g/mol Low molecular weight facilitates rapid hepatic uptake and cellular diffusion.
Physical State SolidProne to aerosolization during weighing; mandates local exhaust ventilation.
Stability Light/Heat SensitiveAmbient photo-oxidation can prematurely form reactive S-oxides. Requires 4°C storage under argon.

Toxicological Assessment (GHS Profiling)

Standard GHS classifications categorize the acute and chronic hazards of a compound. For 4-(Methylthio)thiobenzamide, the hazard profile is driven by its lipophilicity and its capacity to induce localized oxidative stress upon contact with biological membranes.

Table 2: GHS Toxicological Hazard Profile

Hazard ClassCategoryH-PhraseMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption leads to immediate first-pass hepatic bioactivation.
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature allows dermal penetration, leading to local protein adduction.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect interaction with mucosal membranes causes localized oxidative stress.
STOT-SE Category 3H335: May cause respiratory irritationInhalation of dust leads to localized bioactivation in the respiratory epithelium.

Mechanistic Toxicology: The Bioactivation Pathway

Thiobenzamides are not inherently toxic in their native state; they are protoxins that require metabolic bioactivation. As demonstrated by foundational toxicological studies, administration of thiobenzamides leads to centrilobular necrosis, steatosis, and hyperbilirubinemia [2].

The causality of this toxicity lies in a two-step S-oxidation pathway catalyzed by hepatic Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). The first oxidation yields a thiobenzamide S-oxide (sulfine). A subsequent oxidation generates a highly reactive iminosulfinic acid (S,S-dioxide). This electrophilic intermediate covalently binds to nucleophilic lysine residues on cellular proteins and phosphatidylethanolamine (PE) lipids, triggering the unfolded protein response and eventual hepatocellular necrosis [3].

Pathway A 4-(Methylthio)thiobenzamide (Protoxin) B Metabolic Oxidation (CYP450 / FMO) A->B Hepatic Uptake C S-Oxide Intermediate (Sulfine) B->C +[O] D Secondary Oxidation (CYP450) C->D Bioactivation E Iminosulfinic Acid (Reactive S,S-Dioxide) D->E +[O] F Covalent Adduction (Lysine & PE Lipids) E->F Nucleophilic Attack G Hepatocellular Necrosis & Toxicity F->G Cellular Stress

Metabolic bioactivation pathway of thiobenzamides leading to hepatotoxicity.

Validated Laboratory Safety & Decontamination Protocols

Because 4-(Methylthio)thiobenzamide can form reactive intermediates, standard soap-and-water cleanup is insufficient for spills. The following protocol utilizes a self-validating chemical neutralization strategy.

Step-by-Step Spill Decontamination Protocol
  • Containment & PPE: Immediately isolate the spill area. Don double nitrile gloves, safety goggles, and an N95/P100 particulate respirator. Causality: The compound's dust is a Category 3 respiratory irritant (H335).

  • Chemical Neutralization: Carefully mist the solid spill with a 10% sodium hypochlorite (bleach) solution. Allow a 15-minute contact time. Causality: Hypochlorite chemically oxidizes the reactive thioamide sulfur into a stable, water-soluble, and non-toxic sulfonate derivative, preventing toxic aerosolization.

  • System Validation (Self-Validating Step): Swab the treated area and press it against a strip of starch-iodide test paper. Validation Logic: A persistent blue-black color confirms the presence of excess active oxidant. If the paper does not change color, the hypochlorite has been entirely consumed by the thioamide, meaning unneutralized toxin may still be present. Reapply hypochlorite until a positive starch-iodide test is achieved.

  • Physical Cleanup: Absorb the neutralized liquid with inert absorbent pads and dispose of them in a designated hazardous waste container.

Analytical Workflow for Exposure Monitoring

To ensure laboratory safety, occupational exposure monitoring must be capable of detecting both the parent compound and its toxic S-oxide metabolite in environmental swabs or biological fluids [4].

Step-by-Step HPLC-MS/MS Protocol
  • Matrix Extraction: Add 300 µL of cold acetonitrile (ACN) to 100 µL of the sample matrix. Causality: ACN acts as a protein precipitation agent, crashing out structural proteins that might otherwise covalently bind the reactive iminosulfinic acid intermediate during sample prep.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Resolution: Inject 5 µL onto a C18 reverse-phase column using a gradient of Water/0.1% Formic Acid and ACN. Causality: The hydrophobic C18 stationary phase effectively resolves the lipophilic parent compound from the more polar, early-eluting S-oxide metabolite.

  • Mass Spectrometric Detection: Utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • System Validation (Self-Validating Step): Spike all samples with a deuterated internal standard (e.g., TB-d5) prior to extraction. Validation Logic: Monitor the peak area ratio of the analyte to the internal standard. A consistent ratio across serial dilutions validates the absence of matrix-induced ion suppression, ensuring absolute quantitative integrity.

Workflow S1 Sample Prep (Protein Ppt) S2 Centrifugation (14,000 x g) S1->S2 S3 HPLC Separation (C18 Column) S2->S3 S4 MS/MS Detection (MRM Mode) S3->S4 S5 Data Validation (Isotope Ratio) S4->S5

Self-validating HPLC-MS/MS workflow for thiobenzamide exposure monitoring.

References

  • Chieli, E., Malvaldi, G., & Segnini, D. (1980). The hepatotoxicity of thiobenzamide-S-oxide. Toxicology Letters, 7(2), 175-180. Retrieved from[Link]

  • Ji, C., et al. (2007). Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo. Chemical Research in Toxicology, 20(5), 701-708. Retrieved from[Link]

  • Hajovsky, H., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(9), 1955-1963. Retrieved from[Link]

Sources

Exploratory

A Predictive Guide to the Crystal Structure and X-ray Diffraction of 4-(Methylthio)thiobenzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: To date, the specific crystal structure of 4-(Methylthio)thiobenzamide has not been publicly reported in crystallogr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific crystal structure of 4-(Methylthio)thiobenzamide has not been publicly reported in crystallographic databases. This guide, therefore, presents a predictive analysis based on the known crystal structure of its isomer, 3-methylthiobenzamide, and other closely related thiobenzamide derivatives. The principles and methodologies outlined herein provide a robust framework for anticipating the structural characteristics and X-ray diffraction patterns of the title compound.

Introduction

Thioamides are a crucial class of organic compounds with diverse applications in medicinal chemistry and materials science. Their unique electronic and steric properties, particularly their ability to form strong hydrogen bonds and participate in various intermolecular interactions, make them valuable synthons in drug design and crystal engineering. The introduction of a methylthio group, as in 4-(Methylthio)thiobenzamide, is anticipated to further modulate its solid-state properties, influencing crystal packing and, consequently, its physicochemical characteristics such as solubility and bioavailability.

This technical guide offers a comprehensive exploration of the predicted crystal structure of 4-(Methylthio)thiobenzamide. By drawing parallels with the experimentally determined structure of 3-methylthiobenzamide[1][2], we will delve into the expected molecular geometry, intermolecular interactions, and the resultant X-ray diffraction patterns. This predictive approach serves as a valuable tool for researchers working with this and similar compounds, providing insights that can guide synthesis, crystallization, and solid-state characterization efforts.

Methodology: A Self-Validating Approach to Structural Prediction

In the absence of direct experimental data, a predictive methodology must be grounded in established crystallographic principles and validated through comparison with known structures. The core of our analysis relies on the crystal structure of 3-methylthiobenzamide, a positional isomer that is expected to exhibit similar intramolecular geometries and comparable, though distinct, intermolecular packing motifs.

Synthesis of 4-(Methylthio)thiobenzamide

While a specific, detailed synthesis for 4-(Methylthio)thiobenzamide is not extensively documented in the provided search results, a general and robust method for the synthesis of thioamides involves the thionation of the corresponding amide. A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of 4-(Methylthio)thiobenzamide

  • Starting Material: 4-(Methylthio)benzamide.[3]

  • Thionating Agent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a common and effective reagent for this transformation.

  • Solvent: Anhydrous toluene or another high-boiling, non-polar solvent.

  • Procedure: a. To a solution of 4-(Methylthio)benzamide in anhydrous toluene, add 0.5 equivalents of Lawesson's reagent. b. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. The solvent is removed under reduced pressure. e. The crude product is purified by column chromatography on silica gel to yield 4-(Methylthio)thiobenzamide.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. For a novel compound like 4-(Methylthio)thiobenzamide, a screening of various crystallization techniques is recommended.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

X-ray Diffraction Data Collection and Structure Refinement

The following outlines a standard procedure for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation (λ = 0.71073 Å). A CCD or CMOS detector is used to record the diffraction pattern.[1]

  • Data Processing: The raw diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[1]

Predicted Crystal Structure of 4-(Methylthio)thiobenzamide

The following predictions are based on the known crystal structure of 3-methylthiobenzamide.[1][2]

Molecular Geometry

The molecular structure of 4-(Methylthio)thiobenzamide is expected to be non-planar. The key feature will be the dihedral angle between the plane of the aromatic ring and the thioamide functional group. In 3-methylthiobenzamide, this angle is 36.0 (2)°.[1][2] A similar, significant twist is anticipated for the 4-isomer due to the steric interactions between the thioamide group and the aromatic protons.

Below is a DOT script to visualize the predicted molecular structure of 4-(Methylthio)thiobenzamide.

Caption: Predicted molecular structure of 4-(Methylthio)thiobenzamide.

Crystallographic Parameters (Predicted)

Based on the data for 3-methylthiobenzamide, we can anticipate the crystallographic parameters for the 4-isomer. It is likely to crystallize in a centrosymmetric space group, such as P2₁/c, which is common for organic molecules.

ParameterPredicted Value for 4-(Methylthio)thiobenzamideData for 3-methylthiobenzamide[1]
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)~7.77.717 (5)
b (Å)~10.310.267 (7)
c (Å)~10.110.100 (7)
β (°)~9797.186 (9)
V (ų)~794794.0 (9)
Z44
Intermolecular Interactions

The crystal packing of 4-(Methylthio)thiobenzamide will be dominated by a network of intermolecular hydrogen bonds and other weak interactions.

  • N-H···S Hydrogen Bonds: The thioamide functional group is an excellent hydrogen bond donor (N-H) and acceptor (S). It is highly probable that the molecules will form centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in thioamides.[1] In 3-methylthiobenzamide, these interactions have N···S distances of 3.422 (3) Å and 3.455 (2) Å.[1]

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. In the 3-isomer, a centroid-centroid separation of 3.658 (2) Å is observed.[1][2]

  • C-H···S and C-H···π Interactions: The presence of the methylthio group introduces additional possibilities for weak C-H···S and C-H···π interactions, which will play a role in the overall crystal packing.

The interplay of these interactions will dictate the three-dimensional architecture of the crystal.

Below is a DOT script to visualize the predicted experimental workflow.

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis start 4-(Methylthio)benzamide thionation Thionation with Lawesson's Reagent start->thionation purification Column Chromatography thionation->purification product 4-(Methylthio)thiobenzamide purification->product solution Prepare Saturated Solution product->solution growth Slow Evaporation / Vapor Diffusion solution->growth crystals Single Crystals growth->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of 4-(Methylthio)thiobenzamide.

Predicted X-ray Powder Diffraction (XRPD) Pattern

While a single-crystal study provides the most detailed structural information, X-ray powder diffraction (XRPD) is a more common technique for routine characterization. The XRPD pattern is a fingerprint of the crystalline phase. Based on the predicted unit cell parameters, a theoretical XRPD pattern can be calculated. This pattern would be characterized by a series of peaks at specific 2θ angles, with the positions and intensities of the peaks being dependent on the crystal structure.

Conclusion

This technical guide has presented a predictive analysis of the crystal structure and X-ray diffraction of 4-(Methylthio)thiobenzamide. By leveraging the known structure of its isomer, 3-methylthiobenzamide, we have been able to forecast key structural features, including molecular geometry, crystallographic parameters, and intermolecular interactions. The dominant forces in the crystal packing are expected to be N-H···S hydrogen bonds leading to dimeric motifs, supplemented by π-π stacking and other weak interactions.

The methodologies for synthesis, crystallization, and X-ray diffraction analysis outlined here provide a practical framework for researchers to experimentally determine and validate the predicted structure. The insights from this predictive study will be invaluable for the rational design of new materials and pharmaceutical compounds based on the thiobenzamide scaffold.

References

  • Akhtar, T., et al. (2006). Synthesis and biological screenings of five membered heterocycles. Journal of the Chemical Society of Pakistan, 28(5), 484-489.
  • Khan, I. U., et al. (2009). 3-Methylthiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1446. [Link]

  • Amerigo Scientific. (n.d.). 4-(Methylthio)benzamide. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Serwar, M. I., et al. (2009). 3-Methyl-thio-benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1446. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. [Link]

  • RCSB Protein Data Bank. (n.d.). Crystallographic Information File (CIF). [Link]

  • Swanson, H. E., et al. (1966). Standard X-ray Diffraction Powder Patterns: Section 4. Data for 103 Substances. National Bureau of Standards Monograph 25. [Link]

  • PubChem. (n.d.). N-(3-(methylthio)propyl)benzamide. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-(Methylthio)thiobenzamide: A Detailed Protocol for Researchers

Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(methylthio)thiobenzamide, a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(methylthio)thiobenzamide, a valuable building block in medicinal chemistry and materials science. The primary method detailed herein is the thionation of the corresponding amide, 4-(methylthio)benzamide, utilizing Lawesson's reagent. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, explanations of experimental choices, and a focus on safety and product validation.

Introduction

Thioamides are crucial functional groups in organic synthesis, often serving as isosteres for amides in bioactive molecules. This substitution can significantly alter a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which can be pivotal in modulating biological activity and pharmacokinetic profiles.[1] 4-(Methylthio)thiobenzamide, in particular, is an important intermediate for the synthesis of various heterocyclic compounds and pharmacologically active agents.

The conversion of amides to thioamides is a fundamental transformation, and among the various available methods, the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) has become a preferred choice.[1][2] This reagent is favored for its mild reaction conditions, high efficiency, and broad substrate scope, often resulting in cleaner reactions and higher yields compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀).[1][3]

This document provides a robust and validated protocol for the synthesis of 4-(methylthio)thiobenzamide, starting from the readily available 4-(methylthio)benzamide.

Reaction Scheme

cluster_0 Starting Material cluster_1 Product reactant 4-(Methylthio)benzamide product 4-(Methylthio)thiobenzamide reactant->product Thionation reagent Lawesson's Reagent (Toluene, Reflux)

Caption: General reaction scheme for the synthesis of 4-(Methylthio)thiobenzamide.

Experimental Protocol

This protocol details the synthesis of 4-(methylthio)thiobenzamide from 4-(methylthio)benzamide on a laboratory scale.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
4-(Methylthio)benzamideC₈H₉NOS167.231.67 g (10 mmol)Commercially Available
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.472.22 g (5.5 mmol)Commercially Available
Anhydrous TolueneC₇H₈92.1450 mLCommercially Available
Ethyl AcetateC₄H₈O₂88.11As neededCommercially Available
Saturated aq. NaHCO₃NaHCO₃84.01As neededCommercially Available
BrineNaCl58.44As neededCommercially Available
Anhydrous MgSO₄MgSO₄120.37As neededCommercially Available
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)benzamide (1.67 g, 10 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents).

    • Add anhydrous toluene (50 mL) to the flask.[1] The use of an anhydrous solvent is crucial to prevent the decomposition of Lawesson's reagent.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1] A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The consumption of the starting amide and the formation of the less polar thioamide product should be observed. Reaction times can vary but are generally in the range of 2-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL). The bicarbonate wash is important to remove any acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 4-(methylthio)thiobenzamide can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/hexanes.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions
  • Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Residues of Lawesson's reagent can be quenched by careful addition of an oxidizing agent like sodium hypochlorite (bleach) solution.[4]

Characterization

The identity and purity of the synthesized 4-(methylthio)thiobenzamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methylthio group protons, and the thioamide N-H protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a characteristic downfield signal for the C=S carbon of the thioamide group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic C=S stretching vibration and N-H stretching bands, while the C=O stretching band of the starting amide should be absent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Mechanism of Thionation

The thionation of an amide with Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[1] In solution, the dimeric Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][4] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient four-membered thiaoxaphosphetane intermediate.[1] This intermediate then collapses via a cycloreversion, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1]

G setup Reaction Setup (Amide + Lawesson's Reagent in Toluene) reflux Reflux (110 °C, 2-6h) setup->reflux monitor TLC Monitoring reflux->monitor workup Work-up (Evaporation, Extraction, Washing) monitor->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure 4-(Methylthio)thiobenzamide purification->product

Caption: Experimental workflow for the synthesis of 4-(Methylthio)thiobenzamide.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and ensure the mixture is at a vigorous reflux. Check the quality of Lawesson's reagent.
Low YieldImpure starting materials or reagent. Loss during work-up.Use pure, dry reagents and solvents. Be careful during the extraction and purification steps.
Difficulty in PurificationPresence of phosphorus byproducts.Thorough washing with NaHCO₃ solution during work-up is crucial. Column chromatography may be necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(methylthio)thiobenzamide using Lawesson's reagent. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this important thioamide for further applications in their research and development endeavors. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthesis.

References

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Wikipedia. Lawesson's reagent. [Link]

  • RSC Publishing. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • MDPI. K₂S₂O₈-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. [Link]

  • PMC. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]

  • ACS Publications. Use of Lawesson's Reagent in Organic Syntheses. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Strategic Use of 4-(Methylthio)thiobenzamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides an in-depth technical guide on the application of 4-(Methylthio)thiobenzamide as a versatile synthon for the construction o...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the application of 4-(Methylthio)thiobenzamide as a versatile synthon for the construction of medicinally relevant heterocyclic compounds, particularly thiazoles and 1,2,4-thiadiazoles. As a senior application scientist, this guide moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental design, ensuring technical accuracy and protocol reliability. We will explore the synthesis of the core reagent, followed by detailed, step-by-step protocols for its conversion into high-value heterocyclic systems. The methodologies are supported by mechanistic diagrams, data tables, and citations to authoritative literature, providing a self-validating framework for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of the 4-(Methylthio)phenyl Moiety

The thioamide functional group is a cornerstone in heterocyclic synthesis, prized for its dual nucleophilic character at both the sulfur and nitrogen atoms.[1] When incorporated into the 4-(Methylthio)thiobenzamide scaffold, it becomes a powerful building block for creating molecules with significant biological potential. The 4-(methylthio)phenyl group itself is a key pharmacophore found in numerous therapeutic agents. Its inclusion can enhance metabolic stability, modulate lipophilicity, and provide specific interaction points with biological targets. Thiazole rings, for instance, are present in a wide array of pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, thiadiazole derivatives are investigated for a range of bioactivities.[4]

This guide provides robust and validated protocols for leveraging 4-(Methylthio)thiobenzamide to access these privileged heterocyclic cores.

Synthesis and Characterization of the Core Synthon: 4-(Methylthio)thiobenzamide

The reliable synthesis of heterocyclic targets begins with a high-purity starting material. While several methods exist for the preparation of thioamides, the thionation of the corresponding benzamide using Lawesson's reagent is among the most efficient and widely adopted.[5][6] The reaction proceeds via a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction to completion.[6][7]

Experimental Protocol: Synthesis via Thionation

This protocol details the conversion of 4-(methylthio)benzamide to 4-(Methylthio)thiobenzamide.

Materials:

  • 4-(Methylthio)benzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(methylthio)benzamide (1.0 eq) in anhydrous toluene (approx. 10 mL per 1 g of amide).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.55 eq) to the solution. Causality Note: Using a slight excess (0.5 to 0.6 eq) ensures complete conversion of the amide. The reaction is stoichiometric, but this accounts for any reagent degradation.

  • Thionation Reaction: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the toluene.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial for removing acidic phosphorus-containing byproducts from the Lawesson's reagent, simplifying purification.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(Methylthio)thiobenzamide as a yellow crystalline solid.

Expected Characterization Data
Technique Expected Data
Appearance Yellow Crystalline Solid
¹H NMR δ ~7.7-7.9 (d, 2H, Ar-H ortho to C=S), δ ~7.2-7.4 (d, 2H, Ar-H meta to C=S), δ ~2.5 (s, 3H, -SCH₃), Amide protons (NH₂) will appear as a broad singlet.[9][10]
¹³C NMR δ ~200-205 (C=S), Aromatic carbons (4 signals), δ ~15 (-SCH₃).[11][12]
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch), ~1600 (Aromatic C=C), ~1300-1400 (C=S stretch).
Mass Spec [M+H]⁺ corresponding to the molecular weight of C₈H₉NS₂.

Application I: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles

The Hantzsch thiazole synthesis is a classic, robust, and high-yielding method for constructing the thiazole ring.[13][14] The reaction proceeds via the condensation of a thioamide with an α-haloketone.[3]

Reaction Mechanism and Workflow

The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone (SN2 reaction). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[15]

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Thioamide 4-(Methylthio)thiobenzamide SN2 Nucleophilic Attack (SN2) Sulfur attacks α-carbon Thioamide->SN2 Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Haloketone->SN2 Cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon SN2->Cyclization Forms acyclic intermediate Dehydration Dehydration Loss of H₂O to form aromatic ring Cyclization->Dehydration Forms 5-membered ring Thiazole 2-(4-(Methylthio)phenyl)-4-aryl-1,3-thiazole Dehydration->Thiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol: Synthesis of 2-(4-(Methylthio)phenyl)-4-phenyl-1,3-thiazole

Materials:

  • 4-(Methylthio)thiobenzamide (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol or Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 4-(Methylthio)thiobenzamide (1.0 eq) and 2-bromoacetophenone (1.0 eq).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per mmol of thioamide) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring to a gentle reflux (approx. 80°C) for 1-2 hours. Monitor the reaction by TLC. The initial product formed is often the hydrobromide salt.[15]

  • Precipitation: After cooling the reaction to room temperature, pour the contents into a beaker containing 5% aqueous Na₂CO₃ solution (approx. 4 volumes of the reaction mixture).[14] Swirl to mix. Causality Note: Neutralization of the acidic HBr byproduct deprotonates the thiazole product, significantly decreasing its aqueous solubility and causing it to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter paper or on a watch glass. For complete dryness, a vacuum oven at 40-50°C can be used. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Substrate Scope and Data

The Hantzsch synthesis is highly versatile. A variety of α-haloketones can be used to generate a library of thiazole derivatives.

α-Haloketone R¹ Group Expected Product Typical Yield
2-BromoacetophenonePhenyl2-(4-(Methylthio)phenyl)-4-phenylthiazole>90%
2-Chloro-4'-fluoroacetophenone4-Fluorophenyl4-(4-Fluorophenyl)-2-(4-(methylthio)phenyl)thiazoleHigh
3-Bromopentan-2-oneMethyl, Ethyl4-Ethyl-5-methyl-2-(4-(methylthio)phenyl)thiazoleGood-High
Ethyl bromopyruvate-COOEtEthyl 2-(4-(methylthio)phenyl)thiazole-4-carboxylateGood

Application II: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles

Symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles can be synthesized directly from thioamides via oxidative dimerization.[16] This method involves the formation of an N-S bond between two molecules of the thioamide, providing a straightforward entry into this heterocyclic system.[17]

Reaction Mechanism and Workflow

The reaction is initiated by an oxidant (e.g., I₂) which facilitates the formation of a reactive intermediate. This intermediate then undergoes a head-to-tail dimerization followed by cyclization and elimination of hydrogen sulfide (H₂S) to yield the stable 1,2,4-thiadiazole ring.

Thiadiazole_Formation cluster_start Starting Material cluster_steps Reaction Pathway cluster_end Product Thioamide 4-(Methylthio)thiobenzamide (2 eq) Oxidation Oxidation (e.g., with I₂) Thioamide->Oxidation Dimerization Dimerization & Cyclization Oxidation->Dimerization Forms reactive intermediate Elimination Elimination of H₂S Dimerization->Elimination Forms heterocyclic ring Thiadiazole 3,5-bis(4-(Methylthio)phenyl)-1,2,4-thiadiazole Elimination->Thiadiazole

Caption: Oxidative Dimerization to form 1,2,4-Thiadiazole.

Protocol: Synthesis of 3,5-bis(4-(Methylthio)phenyl)-1,2,4-thiadiazole

Materials:

  • 4-(Methylthio)thiobenzamide (1.0 eq)

  • Iodine (I₂) (1.0-1.2 eq)

  • Ethanol or Dichloromethane (DCM)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: Dissolve 4-(Methylthio)thiobenzamide in ethanol or DCM in a round-bottom flask with a magnetic stir bar.

  • Oxidant Addition: Add Iodine (I₂) portion-wise to the stirred solution at room temperature. The solution will develop a dark brown color.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. A solid product may begin to precipitate from the solution. The reaction is typically complete within a few hours.

  • Work-up: If the reaction was run in ethanol, the product can often be isolated by direct filtration. If DCM was used, or for a more thorough purification, proceed with a liquid-liquid extraction.

  • Quenching: Dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any unreacted iodine (the brown color will disappear).

  • Extraction & Drying: Wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 3,5-bis(4-(methylthio)phenyl)-1,2,4-thiadiazole.

Safety and Handling

  • Thioamides and Lawesson's Reagent: These compounds can release H₂S upon acidification and have unpleasant odors. Always handle them in a well-ventilated fume hood.

  • α-Haloketones: These are lachrymators and skin irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, ethanol, and DCM are flammable and/or volatile. Avoid open flames and ensure adequate ventilation.

Troubleshooting

Issue Possible Cause Solution
Low yield in thionation Incomplete reaction; impure Lawesson's reagent.Increase reflux time; use fresh, high-quality Lawesson's reagent. Ensure anhydrous conditions.
Hantzsch reaction fails to start Inactive α-haloketone.Use a more reactive halide (bromide > chloride). Ensure the ketone has not degraded.
Product is an oil, not a solid Impurities present; product may have a low melting point.Re-purify by column chromatography. Try triturating with a non-polar solvent like hexane to induce crystallization.
Difficulty purifying from Lawesson's byproducts Inadequate aqueous work-up.Ensure thorough washing with saturated NaHCO₃ solution. A chromatography-free workup using ethylene glycol to decompose byproducts has also been reported.[5]

References

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. [Link]

  • Figshare. (n.d.). ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. [Link]

  • Wang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • Al-Hourani, B. J. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology. [Link]

  • Fassihi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Antony, M., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Porcal, P., et al. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

  • Miyamura, H., et al. (2007). Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. Synthetic Communications. [Link]

  • PrepChem. (n.d.). Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. [Link]

  • Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxythiobenzamide. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Published and proposed reports for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles. [Link]

  • World Intellectual Property Organization. (2001).
  • Guchhait, S. K., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Ben-Tama, A., et al. (2018). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research. [Link]

  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Reddy, T. R., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Frontiers. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[5][13][18]-thiadiazole.... [Link]

  • Yüksek, H., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

  • Bentham Science. (2025). Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media. [Link]

  • RSC Publishing. (n.d.). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu₂O rhombic dodecahedra. [Link]

  • PubChem. (n.d.). 4-(methylthio)benzonitrile. [Link]

  • Al-Hourani, B. J. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Bionatura. [Link]

  • Royal Society of Chemistry. (2013). ¹H & ¹³C NMR Spectra. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. [Link]

  • Arkivoc. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. [Link]

  • IFTM University. (2021). Photo-oxidative Ruthenium(II)-Catalyzed Formal [3 + 2] Heterocyclization of Thioamides to Thiadiazoles. [Link]

  • MDPI. (n.d.). Synthesis, FTIR, ¹³C-NMR and Temperature-Dependent ¹H-NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. [Link]

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Method

Application Note: Chemoselective Desulfurative Cross-Coupling of 4-(Methylthio)thiobenzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Catalytic methodologies, mechanistic causality, and validated laboratory protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Catalytic methodologies, mechanistic causality, and validated laboratory protocols.

Introduction & Strategic Utility

In the realm of modern drug discovery, the construction of complex, multi-functionalized heterocycles and amidine derivatives requires building blocks that offer precise, programmable reactivity. 4-(Methylthio)thiobenzamide (CAS: 53550-91-7) represents an elite bifunctional linchpin for such endeavors[1].

Structurally, this molecule possesses two distinct sulfur-containing reactive sites: a thioamide group (–C(=S)NH₂) and an aryl thioether group (–SMe). While both moieties are theoretically susceptible to transition-metal-catalyzed cross-coupling, their electronic differences allow for highly chemoselective desulfurative cross-coupling . By leveraging the distinct thiophilicity of copper co-catalysts, researchers can selectively activate the thioamide C=S bond to form new C–C bonds (via Suzuki-Miyaura or Sonogashira-type desulfurative couplings) while leaving the –SMe group entirely intact for downstream functionalization[2],[3].

Mechanistic Principles: The Desulfurative Paradigm

To master this protocol, one must understand the causality behind the reagent selection. Traditional cross-couplings rely on aryl halides. However, desulfurative cross-coupling relies on the synergistic action of a Palladium (Pd) catalyst and a thiophilic metal co-catalyst, typically Copper(I) or Silver(I)[2],[4].

When 4-(Methylthio)thiobenzamide is introduced to a Pd(0)/Cu(I) system, the highly nucleophilic sulfur of the thioamide selectively coordinates to the Cu(I) center (often provided by Copper(I) thiophene-2-carboxylate, CuTC). This coordination severely polarizes the C=S bond, effectively lowering the activation energy barrier for the oxidative addition of the Pd(0) species. The reaction proceeds via a Pd-carbene or Pd-alkyl intermediate, followed by transmetalation with a boronic acid, and finally reductive elimination to forge the C–C bond. The extruded sulfur precipitates as Cu₂S, driving the reaction forward thermodynamically[4],[5].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C=S Activation) Pd0->OxAdd 4-(Methylthio)thiobenzamide Intermediate Pd(II) Complex Intermediate OxAdd->Intermediate Desulfuration (Cu/Ag) Transmet Transmetalation (CuTC + Boronic Acid) Intermediate->Transmet R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed desulfurative cross-coupling of thioamides.

Quantitative Data: Reaction Optimization

The chemoselectivity between the thioamide and the thioether is highly dependent on the choice of catalyst and additive. The table below summarizes the optimization parameters for coupling 4-(Methylthio)thiobenzamide with phenylboronic acid.

EntryCatalyst (mol %)Co-Catalyst/Additive (equiv)SolventTemp (°C)Yield (%)Chemoselectivity (C=S vs C–SMe)
1 Pd(PPh₃)₄ (5%) CuTC (1.5) THF 60 88 >99:1
2Pd(OAc)₂ (5%)Ag₂CO₃ (2.0)Toluene907285:15
3Pd(PPh₃)₄ (5%)CuI (1.5) + BaseDMF806590:10
4Pd(PPh₃)₄ (5%)NoneTHF60N.R.N/A

Data Synthesis Insight: Entry 1 utilizing CuTC in THF at 60 °C provides the optimal balance. The mild temperature and the specific thiophilicity of CuTC ensure that oxidative addition occurs exclusively at the thioamide, preserving the –SMe ether completely[4].

Experimental Protocols

Protocol: Chemoselective Suzuki-Miyaura-Type Desulfurative Coupling

Objective: Synthesize 4-(methylthio)benzamidine/ketimine derivatives via C–C bond formation at the thioamide carbon, utilizing a self-validating visual workflow.

Workflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Catalyst & Additive Loading Pd(PPh3)4 + CuTC + Substrates Step1->Step2 Step3 3. Reaction Execution Heating at 60°C under N2 Step2->Step3 Step4 4. Reaction Monitoring Track C=S disappearance & Cu2S formation Step3->Step4 Step5 5. Workup & Purification Filtration, Extraction, Chromatography Step4->Step5

Step-by-step experimental workflow for desulfurative cross-coupling.
Step-by-Step Methodology:
  • Preparation & Loading: Into a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4-(Methylthio)thiobenzamide (183.3 mg, 1.0 mmol), phenylboronic acid (183.0 mg, 1.5 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 5 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (286.0 mg, 1.5 mmol).

  • Atmospheric Control (Critical): Evacuate the Schlenk tube and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Solvent Addition: Inject anhydrous, degassed THF (10 mL) via a gas-tight syringe.

  • Reaction Execution & Self-Validation: Transfer the sealed tube to a pre-heated oil bath at 60 °C.

    • Visual Self-Validation: The reaction will initially appear as a pale yellow/orange suspension. As the CuTC successfully polarizes the C=S bond and desulfurization occurs, the mixture will progressively darken. Within 2–4 hours, a heavy black precipitate (Cu₂S) will form. This color transition is your definitive, real-time indicator that the catalytic cycle is active.

  • Monitoring: Stir for 12 hours. Confirm the complete consumption of the thioamide via TLC (Hexanes/EtOAc 3:1, UV visualization). The thioamide starting material is highly UV-active; its disappearance confirms reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a short pad of Celite to remove the Cu₂S precipitate and palladium black. Wash the Celite pad thoroughly with additional EtOAc (2 x 15 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the coupled product. The intact –SMe group can be verified via ¹H NMR (singlet at ~2.5 ppm).

Troubleshooting & Field-Proven Insights

  • Stalled Reactions (No Black Precipitate): If the reaction mixture remains yellow after 4 hours, the CuTC may have degraded (it is moisture and light-sensitive). Always store CuTC in a desiccator in the dark. Alternatively, the Pd(PPh₃)₄ may have oxidized to Pd(II); ensure the catalyst is stored in a glovebox.

  • Loss of Chemoselectivity: If cross-coupling is observed at the –SMe site (yielding a diarylated product), the reaction temperature is too high. The Liebeskind-Srogl activation of thioethers typically requires temperatures >80 °C. Strictly maintain the bath at 60 °C to preserve the thioether linkage[4].

References

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate.[Link]

  • Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. RSC Advances.[Link]

  • Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids. ResearchGate.[Link]

Sources

Application

The Strategic Role of 4-(Methylthio)thiobenzamide in Modern Drug Discovery Screening

Introduction: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry In the intricate process of drug design and development, the modification of lead compounds is a critical step to enhance potency, select...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thioamide Moiety as a Privileged Scaffold in Medicinal Chemistry

In the intricate process of drug design and development, the modification of lead compounds is a critical step to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity[1][2]. Among the various functional groups utilized, the thioamide group has emerged as a compelling bioisostere for the ubiquitous amide bond[1][3][4]. Thioamides, while sharing the planar geometry of amides, exhibit distinct electronic and steric properties that can be strategically exploited. The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom alters hydrogen bonding capabilities—thioamides are better hydrogen bond donors but weaker acceptors than their amide counterparts. This substitution also typically increases lipophilicity, which can enhance membrane permeability and bioavailability[1][3].

Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2]. This diverse bioactivity profile makes them valuable components of screening libraries. This guide focuses on a specific, yet representative, member of this class: 4-(Methylthio)thiobenzamide. We will explore its potential roles in drug discovery screening, not as a standalone therapeutic, but as a versatile tool and building block for identifying and developing novel drug candidates.

Physicochemical Profile: 4-(Methylthio)thiobenzamide

4-(Methylthio)thiobenzamide is an organic compound featuring a benzene ring substituted with both a thioamide group (-CSNH₂) and a methylthio group (-SCH₃). While extensive biological data on this specific molecule is not widely published, its structural features suggest several key properties relevant to drug discovery.

PropertyStructural FeatureImplication in Drug Discovery
Thioamide Group -C(=S)NH₂Potential for unique hydrogen bonding and metal chelation; acts as a bioisostere of an amide, potentially improving metabolic stability and cell permeability[1][3].
Methylthio Group -S-CH₃Increases lipophilicity; provides a potential site for oxidative metabolism by enzymes like cytochrome P450s, which can be a factor in pharmacokinetics and drug clearance[1].
Aromatic Ring PhenylProvides a rigid scaffold for presenting the functional groups and can engage in π-stacking interactions with biological targets.

Application Notes: Strategic Deployment in Screening Campaigns

The utility of 4-(Methylthio)thiobenzamide in a drug discovery setting is multifaceted. It can be employed as a library compound for initial screening, a starting point for medicinal chemistry efforts, or a building block for more complex structures.

High-Throughput Screening (HTS) Library Component

Due to the established broad-spectrum bioactivity of the thioamide scaffold, 4-(Methylthio)thiobenzamide is a valuable addition to any diverse screening library. Its inclusion increases the chemical space being explored and the probability of identifying novel hit compounds in phenotypic or target-based screens.

Building Block for Synthesis of Focused Libraries

Thiobenzamides are versatile precursors for the synthesis of various sulfur-containing heterocyclic compounds, which are prominent in many pharmaceuticals[5][6]. The thioamide group can readily participate in cyclization reactions to form thiazoles, thiadiazoles, and other ring systems. The methylthio substituent offers an additional vector for chemical modification, allowing for the rapid generation of a focused library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as templates for screening 4-(Methylthio)thiobenzamide or its derivatives. These are foundational assays that can be adapted to specific targets or disease models.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Kinase HTS)

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical protein kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates kinase activity (ATP consumption), while a high signal indicates inhibition.

Materials:

  • 4-(Methylthio)thiobenzamide (or derivative library)

  • DMSO (ACS grade)

  • Protein Kinase (e.g., EGFR, ALK5)[3]

  • Substrate peptide

  • ATP

  • Assay Buffer (e.g., HEPES-based buffer with MgCl₂, BSA, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well, white, low-volume assay plates

  • Positive control inhibitor (e.g., Staurosporine)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(Methylthio)thiobenzamide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response testing (e.g., from 10 mM to 100 nM).

    • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate.

  • Assay Execution:

    • Add 5 µL of kinase/substrate mix in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the kinase detection reagent.

    • Incubate for a further 10-30 minutes as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilution Plate Compound_Prep->Serial_Dilution Assay_Plate 384-Well Assay Plate (50 nL compound) Serial_Dilution->Assay_Plate Acoustic Transfer Add_Enzyme Add Kinase/ Substrate Mix Assay_Plate->Add_Enzyme Pre_Incubate Pre-incubation (15 min) Add_Enzyme->Pre_Incubate Add_ATP Initiate Reaction (Add ATP) Pre_Incubate->Add_ATP Kinase_Reaction Kinase Reaction (60 min) Add_ATP->Kinase_Reaction Add_Detection Add Detection Reagent Kinase_Reaction->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Curve Generate IC50 Curve Calc_Inhibition->IC50_Curve Hit_ID Hit Identification IC50_Curve->Hit_ID Hit_Validation HTS_Hit Primary HTS Hit (e.g., >50% inhibition) Dose_Response Dose-Response Curve (Determine IC50/GI50) HTS_Hit->Dose_Response Confirmation Orthogonal_Assay Orthogonal Assay (Different technology) Dose_Response->Orthogonal_Assay Validation Selectivity_Panel Selectivity Profiling (Against related targets) Orthogonal_Assay->Selectivity_Panel Characterization SAR_Expansion SAR by Catalog & Initial Synthesis Selectivity_Panel->SAR_Expansion Triage Lead_Op Lead Optimization SAR_Expansion->Lead_Op Progression

Caption: A logical cascade for validating and progressing initial screening hits.

Conclusion and Future Perspectives

While 4-(Methylthio)thiobenzamide itself may not be a final drug product, its value in drug discovery is undeniable. As a member of the versatile thioamide class, it serves as an excellent probe for exploring diverse biological targets. Its utility as a screening compound and as a synthetic precursor for focused libraries makes it a powerful tool in the hands of medicinal chemists and screening scientists. The protocols detailed herein provide a solid foundation for integrating this, and similar, thioamide-containing molecules into robust drug discovery campaigns, ultimately contributing to the identification of the next generation of therapeutic agents.

References

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2).
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.).
  • Unlocking the potential of the thioamide group in drug design and development View supplementary material - ResearchGate. (2024, December 2).
  • Unlocking the potential of the thioamide group in drug design and development - Taylor & Francis. (2024, November 25).
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5).
  • Buy Thiobenzamide | 2227-79-4 - Smolecule. (2023, August 15).
  • Thiobenzamide 98 2227-79-4 - Sigma-Aldrich. (n.d.).
  • Optimizing Chemical Synthesis: The Advantages of Using Thiobenzamide. (2025, October 12).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Methylthio)thiobenzamide Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the most critical bottlenecks in the synthesis of 4-(methylthio)thiobenzamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the most critical bottlenecks in the synthesis of 4-(methylthio)thiobenzamide. Whether you are utilizing nitrile thiolysis or amide thionation pathways, this guide bridges the gap between theoretical mechanisms and benchtop realities, ensuring your protocols are robust, high-yielding, and reproducible.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield of 4-(methylthio)thiobenzamide so low (<10%) when using anhydrous Na₂S in [DBUH][OAc] ionic liquid?

The Causality: The thiolysis of 4-(methylthio)benzonitrile in 1,8-diazabicyclo[5.4.0]undec-7-enium acetate ([DBUH][OAc]) relies on a precise proton-transfer mechanism. When anhydrous Na₂S is used, the yield drops to trace amounts because the system lacks the necessary protons to facilitate the formation of the active sulfur nucleophile. By switching to the nonahydrate form (Na₂S·9H₂O), the water of crystallization provides the optimal micro-aqueous environment. This allows the [DBUH]⁺ cation to activate the nitrile carbon, while the hydrated sulfide effectively attacks the electrophilic center, boosting yields to over 80%[1].

NitrileThiolysis A 4-(Methylthio)benzonitrile (Starting Material) B [DBUH]+ Activation (Nitrile Carbon Electrophilicity ↑) A->B C Nucleophilic Attack by S2- / HS- B->C D Thioimidate Intermediate (Proton Transfer) C->D E 4-(Methylthio)thiobenzamide (Final Product) D->E

Mechanistic pathway of 4-(methylthio)benzonitrile thiolysis to thiobenzamide.

Q2: How can I improve the conversion rate of 4-(methylthio)benzonitrile without using toxic organic solvents?

The Causality: Supercritical CO₂ (sc-CO₂) is a highly effective, green alternative that significantly enhances mass transfer due to its gas-like diffusivity and liquid-like density. To optimize this, pair sc-CO₂ with an H₂S-based salt formed from an organic superbase, such as DBU. The high pKa of DBU (13.28) effectively deprotonates H₂S to form the highly nucleophilic [DBUH][HS] complex. This acid-base synergy in the highly diffusible sc-CO₂ medium accelerates the thiolysis kinetics, achieving yields up to 91% in just 30 minutes[2].

Q3: Lawesson's reagent produces difficult-to-separate byproducts during amide thionation. What is a cleaner alternative?

The Causality: Traditional thionating agents like Lawesson's reagent or P₄S₁₀ generate persistent phosphorus-sulfide byproducts that complicate chromatographic purification. A highly efficient, field-proven alternative is the use of N-isopropyldithiocarbamate isopropyl ammonium salt. This reagent operates via a distinct mechanism that avoids phosphorus entirely. It facilitates a clean sulfur-oxygen exchange under mild conditions, yielding up to 98% of the desired thiobenzamide. The only byproducts are water-soluble ammonium salts, which are easily removed via a simple aqueous wash[3].

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, halt the experiment and verify reagent integrity.

Protocol A: Nitrile Thiolysis via Ionic Liquid (Green Chemistry Approach)

Objective: Synthesize 4-(methylthio)thiobenzamide from 4-(methylthio)benzonitrile.

  • Reagent Preparation: In a clean, dry reaction vessel, combine 1.0 mmol of 4-(methylthio)benzonitrile and 1.2 mmol of Na₂S·9H₂O.

    • Self-Validation Checkpoint: Ensure the Na₂S used is strictly the nonahydrate form. The crystals should appear slightly wet/clumped, confirming hydration.

  • Solvent Addition: Add 0.6 mL of [DBUH][OAc] ionic liquid to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active nitrile spot (higher Rf) confirms quantitative conversion.

  • Workup: Add 5 mL of water and extract the product with ethyl acetate (3 x 5 mL). The ionic liquid will partition entirely into the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield pure yellow crystals[1].

Protocol B: Amide Thionation via Dithiocarbamate Salt

Objective: Synthesize 4-(methylthio)thiobenzamide from 4-(methylthio)benzamide.

AmideThionation Step1 1. Dissolution 4-(Methylthio)benzamide in EtOAc Step2 2. Thionation Add N-isopropyldithiocarbamate Salt Step1->Step2 Step3 3. Reaction Stir at 25°C for 2h (Monitor via TLC) Step2->Step3 Step4 4. Workup Aqueous Wash to Remove Salts Step3->Step4 Step5 5. Isolation Crystallize from 95% Ethanol Step4->Step5

Step-by-step experimental workflow for the thionation of 4-(methylthio)benzamide.

  • Dissolution: Dissolve 1.0 mmol of 4-(methylthio)benzamide in 5 mL of ethyl acetate.

  • Reagent Addition: Add 1.5 mmol of freshly prepared N-isopropyldithiocarbamate isopropyl ammonium salt.

    • Self-Validation Checkpoint: The thiating reagent should be a free-flowing white crystalline solid (mp 85–86 °C). If it appears yellow or degraded, synthesize a fresh batch using isopropyl amine and CS₂[3].

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: The reaction solution will progressively turn a distinct yellow color, indicating the formation of the C=S bond.

  • Workup: Wash the organic mixture with distilled water (3 x 10 mL) to dissolve and remove the unreacted thiating agent and ammonium salt byproducts.

  • Isolation: Evaporate the ethyl acetate under a vacuum and recrystallize the resulting solid from 95% ethanol to obtain the pure thiobenzamide[3].

Part 3: Quantitative Reaction Data

Use the following data matrix to select the optimal synthetic route based on your laboratory's available infrastructure and purity requirements.

Table 1: Comparative Yields and Conditions for 4-(Methylthio)thiobenzamide Synthesis

Starting MaterialReagent / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Key Advantage / Limitation
4-(Methylthio)benzonitrileNa₂S (Anhydrous)[DBUH][OAc]252.0< 5%Limitation: Lacks essential water for proton transfer[1].
4-(Methylthio)benzonitrileNa₂S·9H₂O[DBUH][OAc]252.082%Advantage: High yield; ionic liquid is recyclable up to 5 times[1].
4-(Methylthio)benzonitrile[DBUH][HS]Supercritical CO₂400.591%Advantage: Rapid kinetics; zero VOC emissions[2].
4-(Methylthio)benzamideN-isopropyldithiocarbamateEthyl Acetate252.0> 90%Advantage: Eliminates toxic phosphorus byproducts; simple workup[3].

References

  • A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature - RSC Advances - 1

  • Synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts in supercritical CO₂ - Figshare / Taylor & Francis - 2

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - MDPI -3

Sources

Optimization

Troubleshooting poor aqueous solubility of 4-(Methylthio)thiobenzamide

Troubleshooting Poor Aqueous Solubility: A Guide for Researchers Welcome to the technical support center for 4-(Methylthio)thiobenzamide. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Poor Aqueous Solubility: A Guide for Researchers

Welcome to the technical support center for 4-(Methylthio)thiobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you overcome these hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low dissolution of my 4-(Methylthio)thiobenzamide powder in aqueous buffers. Is this expected?

A1: Yes, this is an expected behavior. 4-(Methylthio)thiobenzamide possesses a molecular structure that contributes to its poor water solubility. The presence of the aromatic ring and the thioamide group, along with the methylthio substituent, results in a molecule that is predominantly lipophilic (fat-loving) rather than hydrophilic (water-loving). Molecules with high lipophilicity tend to have low aqueous solubility because they cannot favorably interact with the polar water molecules.

Q2: What are the primary physicochemical properties of 4-(Methylthio)thiobenzamide that contribute to its low aqueous solubility?

A2: The low aqueous solubility is primarily due to a combination of factors:

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic.

  • Thioamide and Methylthio Groups: While the thioamide group has some polar character, the overall contribution of the sulfur-containing functional groups in this arrangement tends to increase lipophilicity compared to an amide or a simple thiol.

  • Molecular Weight: While not excessively high, its molecular weight contributes to less favorable interactions with the solvent shell of water.

  • Crystal Lattice Energy: In its solid state, the compound may have strong intermolecular forces in its crystal lattice, which require a significant amount of energy to break for dissolution to occur.

Troubleshooting Guide: Enhancing Aqueous Solubility

Low aqueous solubility can be a significant roadblock in various experimental setups, from in vitro assays to preclinical formulation development. Below are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.

pH Modification

The Principle: The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. Although thioamides are generally considered neutral, the nitrogen atom can be protonated under acidic conditions, forming a more soluble salt. However, the pKa of thioamides is typically very low, meaning a very low pH is required for protonation.

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrium Solubility Measurement: Add an excess of 4-(Methylthio)thiobenzamide to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Expected Outcome: You may observe a slight increase in solubility at very low pH values. However, given the nature of the thioamide group, this effect might be minimal. It is also crucial to consider the chemical stability of your compound at extreme pH values.

Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[1][]

Common Co-solvents for Preclinical Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol[3]

  • Propylene glycol (PG)[3]

  • Polyethylene glycol 400 (PEG 400)

Experimental Workflow: Co-solvent Solubility Screening

G cluster_0 Aqueous Medium cluster_1 Aqueous Medium + Co-solvent Drug_solid Drug (Solid) Drug_dissolved Drug (Dissolved) Drug_solid->Drug_dissolved Dissolution (k_d) Drug_solid_co Drug (Solid) Drug_dissolved_co Drug (Dissolved) Drug_solid_co->Drug_dissolved_co Enhanced Dissolution (k_d') Water Water Molecules (High Polarity) Solvent_Mixture Solvent Mixture (Reduced Polarity) Water->Solvent_Mixture Co_solvent Co-solvent Molecules (e.g., DMSO, Ethanol) Co_solvent->Solvent_Mixture Solvent_Mixture->Drug_dissolved_co Increases solubility

Caption: Mechanism of Co-solvency for Solubility Enhancement.

Data Summary: Expected Solubility Enhancement

Co-solvent System (in water)Typical Concentration RangeExpected Fold Increase in Solubility (Hypothetical)Notes
10% DMSO5-20% (v/v)10 - 50Common for in vitro screening, but can have cellular effects at higher concentrations.
20% Ethanol10-40% (v/v)5 - 30Generally regarded as safe (GRAS) for many applications.
40% PEG 40020-60% (v/v)50 - 200+A versatile and low-toxicity option for both oral and parenteral formulations.[4]
30% Propylene Glycol10-50% (v/v)20 - 100Another GRAS co-solvent widely used in pharmaceutical formulations.[4]

Note: The fold increase is hypothetical and will be highly dependent on the specific compound and experimental conditions.

Use of Surfactants (Micellar Solubilization)

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like 4-(Methylthio)thiobenzamide can partition into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous medium.

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL

  • Anionic: Sodium dodecyl sulfate (SDS) - primarily for in vitro and analytical applications.

Experimental Protocol: Phase Solubility Study with a Surfactant

  • Prepare Surfactant Solutions: Create a series of aqueous solutions of the chosen surfactant at concentrations both below and above its known CMC.

  • Add Excess Compound: Add an excess amount of 4-(Methylthio)thiobenzamide to each surfactant solution.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours).

  • Separate and Quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the clear supernatant.

  • Analyze Data: Plot the solubility of 4-(Methylthio)thiobenzamide as a function of the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

G cluster_micelle Micelle Structure center s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 Drug 4-(Methylthio)thiobenzamide (Hydrophobic) Drug->center Partitions into hydrophobic core caption Diagram of Micellar Solubilization.

Caption: Diagram of Micellar Solubilization.

Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like 4-(Methylthio)thiobenzamide, within their cavity, forming an inclusion complex that has a much higher aqueous solubility.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow: Cyclodextrin Inclusion Complexation

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add Excess Compound: Add an excess of 4-(Methylthio)thiobenzamide to each solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-72 hours.

  • Filter and Analyze: Filter the suspensions and analyze the filtrate for the concentration of the dissolved compound.

  • Determine Stoichiometry: Plot the compound's solubility against the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry of the inclusion complex (e.g., 1:1 or 1:2).

References

  • Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. ResearchGate. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • 4-(Methylthio)benzaldehyde. PubChem. [Link]

  • Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors. MDPI. [Link]

  • Stability of thioamides? ResearchGate. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Methylthio)thiobenzamide Couplings

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, sulfur-containing heterocycles and bioisosteres, 4-(Methylthio)thiobenzamide has emerged as a critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, sulfur-containing heterocycles and bioisosteres, 4-(Methylthio)thiobenzamide has emerged as a critical building block. However, coupling this substrate with sterically congested electrophiles frequently leads to stalled intermediates, dimerization, or complete reaction failure.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to bypass steric limitations in both transition-metal-free and palladium-catalyzed workflows.

Mechanistic Overview & Resolution Pathways

G A 4-(Methylthio)thiobenzamide C Pathway 1: Hantzsch / ECR (Metal-Free) A->C D Pathway 2: Pd-Catalyzed Cross-Coupling A->D B Sterically Hindered Electrophile B->C B->D E Issue: Thioiminium Stalling & Dimerization C->E F Issue: Sluggish Oxidative Addition D->F G Solution: Ground-State Destabilization (Boc2O) E->G H Solution: Josiphos Ligand Acceleration F->H

Fig 1. Mechanistic pathways and steric hindrance resolution in thiobenzamide couplings.

Troubleshooting FAQs: Overcoming Steric Hindrance

Q: My Hantzsch coupling with a bulky α-haloketone is yielding a yellow precipitate instead of the desired thiazole. What is happening? A: You are observing the formation of 3,5-bis(4-(methylthio)phenyl)-1,2,4-thiadiazole, a dimerization byproduct 1. Causality: Steric hindrance from the bulky α-haloketone prevents the intramolecular nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon. Because the intermediate α-thioiminium salt is stalled, the unreacted 4-(Methylthio)thiobenzamide acts as a nucleophile against the stalled salt, leading to dimerization. Solution: Perform the reaction in a polar aprotic solvent (e.g., MeCN) strictly without any base. Bases like triethylamine deprotonate the intermediate prematurely, promoting the elimination route and subsequent dimerization.

Q: How can I force a cross-coupling or transamidation when the rigid N-C(S) rotational barrier prevents the required reactive conformation? A: Implement Ground-State Destabilization 2. Causality: Thioamides possess an inherently high rotational barrier (5-7 kcal/mol higher than standard amides) due to strong nN​→πC=S∗​ conjugation. By reacting 4-(Methylthio)thiobenzamide with Boc 2​ O, you synthesize an N,N -Boc 2​ -thioamide. The extreme steric bulk of the dual Boc groups forces the amide plane to twist, breaking the conjugation. This destabilizes the ground state, significantly weakening the N-C(S) bond and making the thiocarbonyl highly susceptible to nucleophilic attack via a tetrahedral intermediate, completely bypassing the steric hindrance of the substrate.

Q: During Pd-catalyzed cross-coupling of 4-(Methylthio)thiobenzamide with ortho-substituted aryl chlorides, conversion is <10%. How do I fix this? A: The catalytic cycle is stalling at the oxidative addition step 3. Causality: Ortho-substituted aryl chlorides are highly sterically hindered, preventing efficient coordination to standard Pd complexes. Solution: Switch to a bulky, electron-rich bidentate ligand such as Josiphos. The steric bulk of Josiphos forces the formation of a highly reactive, low-coordinate Pd(0) species, while its high electron density accelerates the oxidative addition into the sterically congested C-Cl bond.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the impact of our recommended interventions when coupling 4-(Methylthio)thiobenzamide with sterically hindered substrates (e.g., α -bromo-tert-butyl ketones or ortho-substituted aryl halides).

Coupling MethodologySubstrate Steric ProfileCatalyst / AdditiveSolvent & TempTypical Yield (%)Primary Byproduct
Standard HantzschHighNone / Et 3​ NEtOH, 80°C< 15%1,2,4-thiadiazole
Modified Eschenmoser HighNone (Base-Free)MeCN, 25°C75 - 91% Nitriles (Trace)
Ground-State Destabilization Very HighBoc 2​ O, DMAP (5 mol%)THF, 25°C85 - 98% None (High selectivity)
Standard Pd-CouplingHighPd(OAc) 2​ , dppfToluene, 100°C< 10%Unreacted Ar-Cl
Josiphos Pd-Coupling HighPd(OAc) 2​ , JosiphosToluene, 100°C80 - 92% Dehalogenated Ar-H

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as "self-validating systems." Built-in physical and analytical checkpoints allow you to verify the success of the reaction at each critical phase before proceeding.

Protocol A: Ground-State Destabilization-Enabled Coupling

Use this protocol when extreme steric hindrance prevents direct nucleophilic addition to the thioamide.

Step 1: N-Boc Activation

  • Dissolve 4-(Methylthio)thiobenzamide (1.0 equiv, 1.0 mmol) in anhydrous THF (1.0 mL) under a nitrogen atmosphere.

  • Add Boc 2​ O (2.5 equiv) and DMAP (5 mol%). Stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint 1: Observe the reaction. The evolution of CO 2​ gas (bubbling) indicates active S-to-N acyl transfer. Monitor via TLC; the highly polar primary thioamide spot must completely disappear, replaced by a fast-moving, non-polar N,N -Boc 2​ -thioamide spot.

Step 2: Nucleophilic Coupling 3. To the same vessel, add the sterically hindered nucleophile (e.g., a bulky alcohol or amine) (2.0 equiv) and K 3​ PO 4​ (2.5 equiv). 4. Stir at 25 °C for 4–12 hours.

  • Self-Validation Checkpoint 2: The reaction mixture will undergo a distinct color shift as the tetrahedral intermediate forms and subsequently collapses.

Step 3: Isolation and Analytical Validation 5. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and concentrate.

  • Self-Validation Checkpoint 3: Analyze the crude product via 13 C NMR. The complete disappearance of the characteristic C=S thiocarbonyl resonance at ~199 ppm confirms the successful collapse of the tetrahedral intermediate and formation of the coupled product 4.

Protocol B: Base-Free Eschenmoser Coupling for Congested Electrophiles

Use this protocol to prevent dimerization when forming enaminones or thiazoles from bulky α -haloketones.

Step 1: Thioiminium Salt Formation

  • Dissolve 4-(Methylthio)thiobenzamide (1.0 equiv, 1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Add the sterically hindered α -haloketone (1.05 equiv). Crucial: Do not add any base.

  • Self-Validation Checkpoint 1: Stir at room temperature for 30–60 minutes. A white or pale crystalline precipitate of the α -thioiminium salt must form. Warning: If a bright yellow precipitate forms instead, dimerization has occurred due to steric rejection; abort and switch to Protocol A.

Step 2: Extrusion and Cyclization 3. Heat the suspension to 60 °C for 2 hours to induce sulfur extrusion.

  • Self-Validation Checkpoint 2: The suspension will clarify as the α -thioiminium salt dissolves and extrudes sulfur. Shortly after, a fine, pale-yellow precipitate of elemental sulfur will drop out of the solution, confirming the successful formation of the Eschenmoser coupling product. Filter through Celite to remove the sulfur before column chromatography.

References

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry[Link]

  • Thioamide N–C(S) Activation by Ground-State-Destabilization Chemical Science (Royal Society of Chemistry)[Link]

  • Thioamide synthesis by thioacylation Organic Letters (via Organic Chemistry Portal)[Link]

  • Access to Sterically Hindered Thioethers (α-Thioamides) Under Mild Conditions Using α-Halohydroxamates The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Minimizing side products in 4-(Methylthio)thiobenzamide derivatization

Welcome to the technical support resource for researchers working with 4-(Methylthio)thiobenzamide and its derivatives. This guide, prepared by Senior Application Scientists, provides in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 4-(Methylthio)thiobenzamide and its derivatives. This guide, prepared by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when derivatizing 4-(Methylthio)thiobenzamide?

A1: The three most prevalent side products encountered during the derivatization of the thioamide moiety are:

  • N-alkylated isomer : Formed during alkylation reactions, where the alkyl group attaches to the nitrogen instead of the sulfur atom.

  • 4-(Methylthio)benzamide : The oxygen analog of your starting material, resulting from hydrolysis of the thioamide.

  • Oxidized species : Products where either the thioamide sulfur or the methylthio sulfur has been oxidized to a sulfoxide or sulfone.

Q2: My primary goal is S-alkylation. Which reaction conditions generally favor this outcome?

A2: S-alkylation is typically the kinetically favored pathway. To promote selectivity for the S-alkylated product, use non-polar aprotic solvents and a non-coordinating base. The reaction should be run at lower temperatures. The choice of alkylating agent and base can significantly influence the outcome[1].

Q3: Can the methylthio (-SMe) group interfere with the thioamide derivatization?

A3: Yes, the methylthio group can influence the reaction in two main ways. Electronically, as an electron-donating group, it increases the nucleophilicity of the entire thioamide system. Physically, it presents a second site for potential oxidation. Careful control of reaction conditions is necessary to ensure selectivity.

Q4: How can I effectively purify my desired 4-(Methylthio)thiobenzamide derivative away from common impurities?

A4: Purification strategies depend on the nature of the side products.

  • N- vs. S-isomers : These can often be separated by silica gel column chromatography, as they typically have different polarities.

  • Amide byproduct : The increased polarity and hydrogen bonding capability of the amide often allows for separation from the thioamide product via chromatography.

  • Oxidized byproducts : Sulfoxides and sulfones are significantly more polar than their sulfide precursors, making chromatographic separation straightforward.

In-Depth Troubleshooting Guide

This section provides detailed, mechanism-based solutions to specific problems you may encounter during your experiments.

Problem 1: Formation of N-Alkylated Side Product

Question: My alkylation reaction is yielding a significant amount of the N-alkylated isomer instead of the desired S-alkylated product (thioimidate). Why is this happening and how can I improve the regioselectivity?

Expert Analysis: Thioamides exist in resonance between a neutral and a zwitterionic form, which makes both the sulfur and nitrogen atoms nucleophilic. The alkylation of a thioamide can proceed via two competing pathways, leading to either the S-alkylated (kinetic product) or N-alkylated (thermodynamic product) isomer.

  • S-Alkylation (Kinetic Control): The sulfur atom is a soft, highly polarizable nucleophile. Its reaction with an alkyl halide is typically a rapid, irreversible process favored under conditions that do not allow for equilibrium. This pathway leads to the formation of a thioimidate.

  • N-Alkylation (Thermodynamic Control): If the initial S-alkylation is reversible, the thioimidate can rearrange to the more stable N-alkylated thioamide. This rearrangement is often facilitated by polar solvents, higher temperatures, and certain bases that can promote equilibrium.

The choice of solvent and base is critical in directing the outcome[1]. Polar solvents can stabilize the charged intermediate that may lead to the N-alkylated product, while non-polar solvents favor the kinetic S-alkylation.

G cluster_0 Reaction Pathways cluster_1 Conditions Favoring Start 4-(MeS)Ph-C(S)NHR + Base Intermediate Thioamide Anion [(MeS)Ph-C(S)=NR]- Start->Intermediate -BH+ S_Product S-Alkylated Product (Thioimidate) Intermediate->S_Product + R'-X (Kinetic Pathway) N_Product N-Alkylated Product (Thermodynamic) Intermediate->N_Product + R'-X (Direct N-Alkylation) S_Product->N_Product Rearrangement (Heat, Polar Solvent) Kinetic S-Alkylation (Desired): • Low Temperature (-78 to 0 °C) • Non-polar solvent (THF, Dioxane) • Strong, non-coordinating base (NaH, LDA) • Less reactive alkylating agent Thermodynamic N-Alkylation (Side Product): • High Temperature (Reflux) • Polar solvent (DMF, Acetonitrile) • Weaker bases (K2CO3) • Equilibrium conditions G Start 4-(MeS)Ph-C(S)NHR Ox1 Thioamide S-Oxide (Most Likely Initial Side Product) Start->Ox1 [O] (e.g., air, peroxide) Ox3 Methylthio Sulfoxide (Possible with Stronger Oxidants) Start->Ox3 [O] (Less Favorable) Ox2 Further Oxidation / Rearrangement (e.g., to Amide) Ox1->Ox2 [O] or Heat

Diagram 2. Potential oxidation pathways.

Troubleshooting Protocol & Optimization:

Preventative MeasureDetailed Steps & ProtocolRationale
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon. Degas solvents before use by sparging with N₂/Ar or by using freeze-pump-thaw cycles.This minimizes the presence of atmospheric oxygen, a common culprit for slow oxidation over the course of a reaction.
Avoid Oxidizing Agents Scrutinize all reagents to ensure they are not contaminated with peroxides (e.g., in aged THF or ether) and are not inherently oxidizing.Even trace amounts of oxidizing contaminants can lead to side product formation.
Temperature Control Avoid unnecessarily high reaction temperatures, as they can accelerate the rate of oxidation by ambient oxygen.Oxidation reactions, like most reactions, are accelerated by heat.
Quenching If mild oxidation is suspected, the reaction can sometimes be quenched with a mild reducing agent, such as a small amount of aqueous sodium thiosulfate, before work-up.This can reduce any newly formed, unstable S-oxides back to the thioamide, but should be tested on a small scale first.

By carefully controlling these key experimental parameters, you can significantly suppress the formation of common side products and achieve a higher yield and purity of your desired 4-(Methylthio)thiobenzamide derivative.

References
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Bunton, C. A., et al. (1969). Acylation. Part XXXVIII. Kinetics and mechanism of hydrogen ion catalysed hydrolysis of thiobenzamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Garg, N., Avasthi, K., & Bhakuni, D. S. (n.d.). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

  • Szostak, M. (n.d.). Organic & Biomolecular Chemistry PAPER. National Science Foundation. [Link]

  • Garg, N., Avasthi, K., & Bhakuni, D.S. (n.d.). synthesis. ResearchGate. [Link]

  • Szostak, M., et al. (n.d.). Organic & Biomolecular Chemistry PAPER. NSF PAR. [Link]

  • Cashman, J. R., & Hanzlik, R. P. (1981). Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. The Journal of Organic Chemistry. [Link]

  • Hanzlik, R. P., & Cashman, J. R. (1983). Oxidation of N-methylthiobenzamide and N-methylthiobenzamide S-oxide by liver and lung microsomes. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(Methylthio)thiobenzamide vs. Thiobenzamide

Executive Summary Thioamides are exceptionally versatile building blocks in modern organic synthesis, medicinal chemistry, and biocatalysis[1]. The substitution of an amide oxygen with a highly polarizable sulfur atom fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioamides are exceptionally versatile building blocks in modern organic synthesis, medicinal chemistry, and biocatalysis[1]. The substitution of an amide oxygen with a highly polarizable sulfur atom fundamentally alters the functional group's electronic structure, transforming it into a potent nucleophile.

This guide provides an objective, data-driven comparison between baseline Thiobenzamide (TB) and its highly activated derivative, 4-(Methylthio)thiobenzamide (MT-TB) . By analyzing their distinct physicochemical properties, Hammett electronic effects, and performance in standardized experimental workflows, this guide equips researchers with the mechanistic insights needed to optimize heterocyclic synthesis and oxidative transformations.

Physicochemical & Electronic Foundations

The reactivity of thioamides is governed by the nucleophilicity of the thiocarbonyl (C=S) sulfur atom. When the sulfur atom attacks an electrophile (e.g., an α -haloketone or an active oxygen species), it develops a partial positive charge in the transition state. The stability of this transition state dictates the reaction rate.

The Hammett Electronic Effect

The fundamental difference between TB and MT-TB lies in the para-substituted methylthio (-SCH₃) group. According to[2], the reactivity and subsequent bioactivation of thiobenzamides are strongly dependent on the electronic character of meta- and para-substituents.

  • Thiobenzamide (TB): Lacks functionalization on the phenyl ring. Its nucleophilicity serves as the baseline for thiocarbonyl reactivity.

  • 4-(Methylthio)thiobenzamide (MT-TB): The -SCH₃ group acts as a powerful electron-donating group (EDG) via resonance (+R effect). While its standard Hammett σp​ constant is near 0.00, its σp+​ constant is approximately -0.60[3][4]. This strongly negative σp+​ value indicates that the -SCH₃ group effectively pushes electron density through the phenyl ring's π -system to stabilize the positive charge developing on the sulfur atom during nucleophilic attack.

Reactions involving the S-alkylation or S-oxidation of thiobenzamides exhibit Hammett reaction constants ( ρ ) ranging from -4 to -2[2]. This highly negative ρ value confirms that the reaction is drastically accelerated by electron-donating groups, making MT-TB a vastly superior nucleophile compared to TB.

G cluster_0 Thiobenzamide (TB) cluster_1 4-(Methylthio)thiobenzamide (MT-TB) TB Unsubstituted Phenyl Ring S1 Thiocarbonyl Sulfur (Baseline Nucleophilicity) TB->S1 No resonance enhancement Electrophile Electrophilic Attack (e.g., α-haloketone) S1->Electrophile Moderate Rate MT 4-SCH3 Group (EDG, σp+ = -0.60) Ring Phenyl Ring (π-electron relay) MT->Ring +R Effect S2 Thiocarbonyl Sulfur (Enhanced Nucleophilicity) Ring->S2 Increased δ- S2->Electrophile High Rate (Hammett ρ = -2 to -4)

Electronic resonance pathway demonstrating the enhanced nucleophilicity of MT-TB over TB.

Quantitative Reactivity Comparison

The table below summarizes the comparative performance of both compounds across standard chemical parameters and reaction profiles.

ParameterThiobenzamide (TB)4-(Methylthio)thiobenzamide (MT-TB)
Hammett Constant ( σp+​ ) 0.00 (Reference)-0.60 (Strong +R effect)
Nucleophilicity BaselineSignificantly Enhanced
S-Oxidation Rate ModerateRapid (Accelerated by EDG)
Biocatalytic Oxidative Dimerization Yield ~40-50%81% (Highly selective)[5]
Hantzsch Synthesis Reaction Time 2 - 3 hours< 1 hour

Experimental Protocols & Workflows

To objectively demonstrate the reactivity differences, the following field-proven protocols utilize self-validating systems to ensure scientific integrity.

Protocol 1: Comparative Hantzsch Thiazole Synthesis

Objective: Synthesize 2-aryl-4-phenylthiazole derivatives to compare the nucleophilic attack rates of TB vs. MT-TB on an α -haloketone.

Causality & Design: This reaction proceeds via a two-step addition-cyclization pathway[1]. The nucleophilic sulfur atom displaces the halide of 2-bromoacetophenone, forming an S-alkylated intermediate that undergoes intramolecular cyclization. Ethanol is selected as the solvent because its polarity stabilizes the polar transition state during halide displacement, while its boiling point (78°C) provides optimal thermal energy without causing thermal degradation of the thioamide.

Step-by-Step Methodology:

  • Preparation: In two separate 25 mL round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare a solution of Thiobenzamide (1.0 mmol, 137.2 mg) in Flask A, and 4-(Methylthio)thiobenzamide (1.0 mmol, 183.3 mg) in Flask B, each in 3 mL of absolute ethanol.

  • Electrophile Addition: Dissolve 2-bromoacetophenone (2.0 mmol total, 199.0 mg per flask) in 4 mL of ethanol. Add 2 mL of this solution dropwise to each flask at room temperature. Causality: Dropwise addition prevents localized concentration spikes, minimizing side reactions like polymerization.

  • Thermal Activation: Heat both reaction mixtures to reflux (approx. 78°C).

  • Self-Validating Monitoring: Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1). The disappearance of the starting thioamide spot validates the completion of the S-alkylation step. MT-TB typically reaches completion in <1 hour, whereas TB requires 2-3 hours.

  • Workup: Cool the mixtures to room temperature. The target thiazole hydrobromide salts will precipitate. Filter the solids, wash with cold ethanol, and dry under vacuum to obtain the quantitative yield.

Workflow Step1 Prepare 1.0 mmol Thioamide (TB or MT-TB) in 3 mL EtOH Step2 Add 1.0 mmol α-Bromoacetophenone in 2 mL EtOH dropwise Step1->Step2 Step3 Reflux at 78°C (Monitor via TLC) Step2->Step3 Step4A MT-TB: Complete in < 1 hr (High Yield >80%) Step3->Step4A 4-SCH3 variant Step4B TB: Complete in 2-3 hrs (Moderate Yield ~60%) Step3->Step4B Unsubstituted Step5 Cool, Filter, & Recrystallize Target Thiazole Step4A->Step5 Step4B->Step5

Experimental workflow comparing the Hantzsch Thiazole Synthesis of TB and MT-TB.

Protocol 2: Biocatalytic Oxidative Dimerization

Objective: Synthesize 1,2,4-thiadiazoles via oxidative dimerization using vanadium-dependent haloperoxidases (VHPO).

Causality & Design: This advanced method utilizes an enzyme-mediated sulfur halogenation event. According to the [5], the enhanced electron density on the MT-TB sulfur atom allows for superior enzyme binding and rapid oxidation compared to unactivated or sterically hindered thioamides.

Step-by-Step Methodology:

  • Enzyme/Substrate Assembly: In a buffered aqueous system (pH 6.0), add 4-(Methylthio)thiobenzamide (1.0 mmol) and a catalytic amount of bromide salt (e.g., KBr, 10 mol%).

  • Catalyst Addition: Introduce the CpVBPO (Vanadium-dependent haloperoxidase) enzyme.

  • Oxidant Introduction: Slowly infuse hydrogen peroxide (H₂O₂, 1.5 equivalents) over 2 hours via a syringe pump. Causality: Slow addition prevents the accumulation of H₂O₂, which could irreversibly deactivate the enzyme or cause over-oxidation to the unstable thioamide S,S-dioxide[6].

  • Validation: Analyze the reaction mixture via HPLC. The highly reactive MT-TB yields the corresponding 1,2,4-thiadiazole in an impressive 81% yield[5], validating the superior nucleophilicity granted by the para-methylthio substituent.

References

  • Ji, T., Ikehata, K., Koen, Y. M., Esch, S. W., Williams, T. D., & Hanzlik, R. P. (2007). "Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo". Chemical Research in Toxicology. Available at:[Link]

  • "Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases". (2025). Journal of the American Chemical Society. Available at: [Link]

  • "Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?". (2023). Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Stenutz, R. "Hammett substituent constants". Stenutz. Available at:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of Thiobenzamide Derivatives

Introduction: The Thioamide Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the thioamide group stands out as a uniquely versatile functional group. The substitution of a carbonyl oxygen with s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thioamide Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the thioamide group stands out as a uniquely versatile functional group. The substitution of a carbonyl oxygen with sulfur in an amide bond creates a "thioamide," a structural modification that imparts distinct physicochemical properties.[1] Thioamides are more polarizable, have a lower C=S bond energy compared to the C=O bond, and exhibit a greater contribution from the zwitterionic resonance structure. These characteristics enhance the sulfur atom's nucleophilicity and its ability to coordinate with metals, making thioamides valuable as isosteres for amides in peptides to increase stability and as key pharmacophores in their own right.[1][2][3]

This guide focuses on the in vitro efficacy of thiobenzamide derivatives, a class of compounds showing significant promise in oncology and microbiology. While comprehensive comparative data on specific derivatives like 4-(Methylthio)thiobenzamide is still emerging, this document will synthesize available data from closely related thiobenzanilides and other thioamide-containing molecules. By examining their performance in established in vitro models, we can delineate key structure-activity relationships and provide a framework for the rational design and evaluation of novel therapeutic agents based on this scaffold.

Section 1: Comparative Anticancer Efficacy of Thiobenzanilide Derivatives

Recent investigations have highlighted the cytotoxic potential of thiobenzanilide derivatives against various human cancer cell lines. These studies provide a valuable dataset for comparing the efficacy of different substitution patterns on the thiobenzamide core.

Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

The primary anticancer mechanism for many thiobenzanilides involves the induction of apoptosis through the mitochondrial pathway.[4] This is a critical insight for drug development, as it points to a targeted mechanism rather than non-specific cytotoxicity. Treatment of human melanoma (A375) cells with active thiobenzanilides leads to a cascade of cellular events, including a significant arrest of the cell cycle in the G2/M phase, disruption of the mitochondrial membrane potential (ΔΨm), increased generation of reactive oxygen species (ROS), and subsequent activation of executioner caspase-3.[4] This process culminates in programmed cell death, effectively eliminating cancerous cells.

cluster_drug Thiobenzanilide Derivative cluster_cell Cancer Cell Thio Thiobenzanilide Mito Mitochondrial Dysfunction Thio->Mito G2M G2/M Phase Cell Cycle Arrest Thio->G2M ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Caspase Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by thiobenzanilides.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of a library of 18 novel thiobenzanilide derivatives was evaluated against human melanoma (A375) and breast cancer (MCF-7) cell lines.[5][6] The half-maximal effective concentration (EC50), which represents the concentration required to inhibit cell growth by 50%, was determined using the MTT assay. The data reveals significant differences in potency and selectivity across the derivatives.

Compound IDSubstitution Pattern (Selected Examples)EC50 (µM) vs. A375 Melanoma Cells[5]EC50 (µM) vs. MCF-7 Breast Cancer Cells[5]
Compound 17 3-(Trifluoromethyl)phenyl on N, 4-Methoxyphenyl on C=S11.8 > 100
Compound 8 4-Bromophenyl on N, 4-Nitrophenyl on C=S15.380.0
Compound 9 4-Iodophenyl on N, 4-Nitrophenyl on C=S16.270.0
Compound 15 4-Fluorophenyl on N, 3,5-Dinitrophenyl on C=S73.043.0
Compound 13 4-Fluorophenyl on N, 4-Methoxyphenyl on C=S> 100> 100
DoxorubicinPositive Control6.0Not Reported
TamoxifenPositive ControlNot Reported30.0

Key Insights:

  • High Potency: Compound 17 emerged as the most potent against the A375 melanoma cell line, with an EC50 value of 11.8 µM.[5][6]

  • Cell Line Selectivity: A notable finding is the differential sensitivity of the cell lines. Most tested compounds were significantly more effective against the A375 melanoma line than the MCF-7 breast cancer line, suggesting a degree of cancer cell type selectivity.[5][6] For instance, Compound 17 was highly active against A375 but showed minimal activity against MCF-7 at concentrations up to 100 µM.[5]

  • Structure-Activity Relationship (SAR): While no simple linear SAR could be determined, the data suggests that electron-withdrawing groups and specific substitution patterns are crucial for potent cytotoxic activity.[6]

Section 2: In Vitro Antimicrobial Activity

The thioamide and benzamide scaffolds are also recognized for their antimicrobial properties.[7][8] Evaluating derivatives for activity against both Gram-positive and Gram-negative bacteria is a crucial step in profiling their therapeutic potential.

Methods of Evaluation: Disc Diffusion and Broth Microdilution

Standardized in vitro methods are used to quantify antimicrobial efficacy. The Kirby-Bauer disc diffusion method provides a qualitative assessment of susceptibility, measured by the diameter of the zone of inhibition (ZOI) around a disc impregnated with the test compound.[8] The broth microdilution method provides a quantitative measure, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.[7][9]

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Bacterial Inoculum (0.5 McFarland) plate Inoculate Agar Plate start->plate wells Inoculate 96-Well Plate with Serial Dilutions start->wells dd Disc Diffusion (Kirby-Bauer) incubate1 Incubate Plates (e.g., 37°C, 24h) dd->incubate1 md Broth Microdilution incubate2 Incubate Plates (e.g., 37°C, 24h) md->incubate2 plate->dd wells->md read_zoi Measure Zone of Inhibition (ZOI) in mm incubate1->read_zoi read_mic Determine Lowest Concentration with No Visible Growth (MIC) incubate2->read_mic result1 Qualitative Result (Susceptible/Resistant) read_zoi->result1 result2 Quantitative Result (e.g., MIC = 3.12 µg/mL) read_mic->result2

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Comparative Antimicrobial Data (Related Benzamide Derivatives)

The following table summarizes the antimicrobial activity of selected benzamide derivatives against common bacterial strains, demonstrating the potential of this chemical class.

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)[7]
Compound 5a B. subtilis256.25
Compound 5a E. coli31 3.12
Compound 6b E. coli243.12
Compound 6c B. subtilis246.25
Streptomycin E. coli>14[8]Not Reported
Gentamicin VariousNot ReportedStandard Control

Key Insights:

  • Broad-Spectrum Potential: Compounds like 5a show excellent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[7]

  • High Potency: The MIC values in the low microgram-per-milliliter range (e.g., 3.12 µg/mL) indicate potent antibacterial action, making these compounds promising leads for further development.[7]

Section 3: Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols are based on standard, validated procedures described in the cited literature.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of compounds on cancer cell lines.[5][6]

Causality: The MTT assay measures the metabolic activity of a cell population. The mitochondrial dehydrogenase enzymes in viable, metabolically active cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A reduction in the purple color indicates a loss of cell viability, either through cytostatic (growth inhibition) or cytotoxic (cell death) effects of the test compound.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(Methylthio)thiobenzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol quantifies the lowest concentration of a compound required to inhibit bacterial growth.[7][9]

Causality: This assay directly tests the bacteriostatic or bactericidal properties of a compound. By exposing a standardized inoculum of bacteria to a range of compound concentrations, we can identify the precise concentration at which growth is completely inhibited. This quantitative value is a critical parameter for comparing the potency of different antimicrobial agents.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can be added to aid in visualization.

Conclusion

The available in vitro data on thiobenzanilides and related benzamide derivatives strongly supports the therapeutic potential of the broader thiobenzamide scaffold. These compounds have demonstrated potent and often selective cytotoxic activity against cancer cell lines, primarily through the induction of mitochondrial-mediated apoptosis.[4][5][6] Furthermore, the core structure is associated with promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8]

While direct comparative studies on 4-(Methylthio)thiobenzamide derivatives are needed, the evidence presented in this guide provides a solid foundation and a clear methodological path for their evaluation. By employing the standardized in vitro assays detailed herein—such as the MTT assay for anticancer screening and broth microdilution for antimicrobial testing—researchers can effectively profile novel derivatives. Future work should focus on synthesizing a library of 4-(Methylthio)thiobenzamide analogues to systematically explore structure-activity relationships, aiming to optimize potency, selectivity, and drug-like properties for development into next-generation therapeutic agents.

References

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. National Center for Biotechnology Information. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Scilit. [Link]

  • Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. SCIRP. [Link]

  • Synthesis and Biological Evaluation of Thiobenzanilides as Anticancer Agents. PubMed. [Link]

  • Discovery of 4-((quinolin-8-ylthio)methyl)benzamide derivatives as a new class of SARS-CoV-2 nsp13 inhibitors. ResearchGate. [Link]

  • Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. National Center for Biotechnology Information. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]

  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Preliminary evaluation of the toxicological, antioxidant and antitumor activities promoted by the compounds 2,4-dihydroxy-benzylidene-thiosemicarbazones an in silico, in vitro and in vivo study. SciELO. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. PubMed. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Center for Biotechnology Information. [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. PubMed. [Link]

  • 4-(Methylthio)benzamide. Amerigo Scientific. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. National Center for Biotechnology Information. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

4-(Methylthio)thiobenzamide proper disposal procedures

Operational Blueprint: Safety, Handling, and Disposal of 4-(Methylthio)thiobenzamide As a Senior Application Scientist, I approach laboratory chemical logistics not merely as a set of compliance rules, but as a system of...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safety, Handling, and Disposal of 4-(Methylthio)thiobenzamide

As a Senior Application Scientist, I approach laboratory chemical logistics not merely as a set of compliance rules, but as a system of molecular risk management. 4-(Methylthio)thiobenzamide is a specialized reagent utilized in drug development and synthetic chemistry. However, its molecular architecture—featuring both a thioamide group and a methylthio ether—demands rigorous, scientifically grounded disposal protocols[1]. Improper handling can lead to the release of toxic hydrogen sulfide ( H2​S ) gas or environmentally persistent organosulfur compounds[2].

This guide provides an authoritative, self-validating framework for the operational handling and destruction of 4-(Methylthio)thiobenzamide, ensuring safety, environmental compliance, and laboratory integrity.

Quantitative Chemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the quantitative and mechanistic properties of the molecule. The table below outlines the critical metrics that dictate our operational choices.

Property / MetricValueCausality / Impact on Disposal Logistics
CAS Number 53550-91-7Essential for accurate RCRA/EPA waste manifesting and tracking[1].
Molecular Formula C8​H9​NS2​ High sulfur density dictates the absolute necessity of alkaline scrubbers during incineration to neutralize SOx​ gases.
Molecular Weight 183.3 g/mol Determines stoichiometric calculations for chemical deactivation (oxidation) of trace residues[1].
Toxicity (Oral LD50) ~95 mg/kg (Analogous to Thiobenzamide)Classified as toxic if swallowed; mandates stringent PPE, closed-system handling, and secure waste segregation[3].
Incompatibilities Strong acids, reducing agentsThioamides act as weak bases. Reaction with acids generates lethal hydrogen sulfide ( H2​S ) gas[2].

Mechanistic Safety & Operational Logistics

The Causality of Risk: Thioamides are environmentally persistent and highly toxic to aquatic life. Furthermore, the combustion of sulfur- and nitrogen-containing organics generates mixed oxides of nitrogen ( NOx​ ) and sulfur ( SOx​ )[2]. Therefore, direct atmospheric venting or drain disposal of the raw chemical is strictly prohibited.

Operational Setup:

  • Engineering Controls: All handling and waste consolidation must occur within a Class II Type B2 biological safety cabinet or a 100% exhausted chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), splash goggles, and a chemically resistant lab coat.

Disposal Workflows: The Logical Architecture

The disposal of 4-(Methylthio)thiobenzamide is bifurcated based on the physical state and volume of the waste: bulk material/solutions versus trace residues.

DisposalWorkflow Start 4-(Methylthio)thiobenzamide Waste Generation Decision Waste State? Start->Decision SolidWaste Bulk Solid / Organic Solution Decision->SolidWaste Bulk/Solvent TraceWaste Trace Residue / Aqueous Decision->TraceWaste Trace/Glassware Pack Seal in Compatible HDPE Container SolidWaste->Pack ChemicalOx In-Lab Pre-treatment: Chemical Oxidation TraceWaste->ChemicalOx Incineration High-Temp Incineration (with SOx/NOx Scrubber) Pack->Incineration ChemicalOx->Pack

Workflow diagram detailing segregation, pre-treatment, and destruction of thioamide waste.

Step-by-Step Methodologies

Protocol A: Primary Logistical Disposal (Bulk Waste & Organic Solutions)

Objective: Complete thermal destruction of the compound while capturing toxic exhaust gases. Causality: High-temperature incineration cleaves the robust C=S and C-S bonds. Mixing with a combustible solvent ensures a sustained, high-temperature burn, while the chemical scrubber neutralizes the resulting acidic oxides[3].

  • Consolidation: Transfer solid 4-(Methylthio)thiobenzamide waste into a clearly labeled, sealable High-Density Polyethylene (HDPE) container.

  • Solvent Integration: If the waste is a solid powder, dissolve or suspend the material in a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) to facilitate efficient incineration[4].

  • Segregation: Ensure the container is strictly segregated from strong acids or oxidizing agents in the waste storage area to prevent accidental H2​S generation[2].

  • Manifesting: Label the waste as "Toxic Organic Sulfur Waste." Reference analogous EPA waste codes (such as U218 for thioacetamide derivatives) for environmental compliance[5].

  • Vendor Handoff: Dispatch the sealed containers to a licensed hazardous waste disposal facility specifically equipped with a chemical incinerator and an alkaline afterburner/scrubber system[3].

Protocol B: In-Lab Chemical Deactivation (Trace Residues & Contaminated Glassware)

Objective: Oxidative cleavage of the thioamide and methylthio groups to eliminate toxicity and foul odors before routine glassware washing. Causality: Sodium hypochlorite (bleach) aggressively oxidizes the nucleophilic sulfur atoms, converting the thioamide and thioether into highly water-soluble, non-volatile, and significantly less toxic sulfonates and sulfates.

  • Preparation: In a fume hood, prepare a quenching bath consisting of a 5-10% aqueous sodium hypochlorite (bleach) solution. Ensure the bath is at room temperature.

  • Submersion: Carefully submerge contaminated spatulas, glassware, or empty vials into the bleach bath.

  • Reaction Phase: Allow the items to soak for a minimum of 12 hours.

    • Self-Validation Step: To ensure the deactivation is complete, test the bath with starch-iodide paper. A rapid blue/black color change confirms that excess oxidant remains, proving that all the 4-(Methylthio)thiobenzamide has been fully oxidized.

  • Neutralization: Carefully adjust the pH of the bath to ~7 using dilute hydrochloric acid (add dropwise, monitoring for chlorine gas evolution) or sodium thiosulfate.

  • Disposal: Once neutralized and confirmed free of active oxidants, the aqueous solution can typically be disposed of down the drain with copious amounts of water (subject to local institutional EHS guidelines).

Emergency Spill Logistics

In the event of a powder spill:

  • Do NOT use water or acidic cleaning agents , as this may mobilize the compound or generate toxic gases[2].

  • Gently cover the spill with a damp, inert, mineral-based absorbent (e.g., sand or vermiculite) to suppress dust formation[2].

  • Sweep the material using non-sparking tools into an HDPE waste container and proceed immediately with Protocol A .

References

  • Title: 53550-91-7 4-(Methylthio)
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Thiobenzamide)
  • Title: thiocarbazide - CAMEO Chemicals - NOAA Source: CAMEO Chemicals - NOAA URL
  • Source: National Toxicology Program (NIH)

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-(Methylthio)thiobenzamide

This guide provides essential safety and logistical information for the handling of 4-(Methylthio)thiobenzamide. As a compound with limited publicly available, specific safety data, this document synthesizes information...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-(Methylthio)thiobenzamide. As a compound with limited publicly available, specific safety data, this document synthesizes information from the known hazards of its core chemical structures—the thioamide and methylthio functional groups—to establish a robust safety protocol. Our objective is to provide you with the critical, step-by-step guidance necessary for safe and effective laboratory operations, ensuring that value and safety extend beyond the product itself.

Hazard Assessment: A Proactive Stance on Safety

Given the structure of 4-(Methylthio)thiobenzamide, we must anticipate its hazard profile by evaluating its constituent functional groups. Thioamides, as a class, are known for their biological activity and potential toxicity.[1] Some have been identified as potential carcinogens, mutagens, and teratogens in research studies.[1] Therefore, it is imperative to handle 4-(Methylthio)thiobenzamide as a substance that is potentially toxic if ingested, inhaled, or absorbed through the skin, and may have long-term health implications.

A safety data sheet for a related benzamide compound highlights potential hazards such as being harmful if swallowed (H302) and being suspected of causing genetic defects (H341). Consequently, a conservative and multi-layered approach to personal protective equipment (PPE) and handling is mandatory to minimize any potential exposure.[1]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary method for exposure control should always be robust engineering controls.

  • Chemical Fume Hood: All handling of 4-(Methylthio)thiobenzamide, especially when in solid or powdered form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to control airborne chemical levels.[2][3]

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.[1]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and confirmed to be in good working order before any work begins.[2]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE strategy is essential for handling this compound. The following table outlines the minimum required PPE.

PPE Category Specification Rationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][4]Protects against accidental splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Double-gloving with chemical-resistant nitrile gloves is mandatory.[5]The outer glove should be removed and disposed of as hazardous waste immediately after handling. Inspect gloves for any signs of degradation or punctures before use.[4]
Body Protection A disposable, long-sleeved, solid-front gown with tight-fitting cuffs is required.[5] For significant operations, a poly-coated, impervious gown should be considered.[6]Protects skin from contact and prevents contamination of personal clothing. Gowns should be changed immediately if contamination is suspected.[7]
Respiratory Protection For weighing and handling of the solid compound, a NIOSH-approved N95 respirator or higher (e.g., a PAPR) is required to prevent inhalation of fine particles.[6][8]Surgical masks do not offer adequate protection from chemical dust or aerosols.[9] Proper fit-testing of respirators is essential.

Operational Protocol: A Step-by-Step Guide for Safe Handling

The following workflow provides a procedural framework for handling 4-(Methylthio)thiobenzamide from initial preparation through to immediate post-handling steps.

G cluster_prep Pre-Operation cluster_handling Handling in Fume Hood cluster_cleanup Post-Operation & Disposal a Verify Fume Hood Certification b Test Eyewash & Safety Shower a->b c Don Full PPE (Double Gloves, Gown, Goggles, Respirator) b->c d Designate & Prepare Work Surface c->d e Carefully Weigh Solid Using Tare Method d->e f Transfer Compound to Reaction Vessel e->f g Add Solvents Slowly to Avoid Splashes f->g h Quench Reaction (if necessary) g->h i Decontaminate Work Surface & Equipment h->i j Segregate All Waste (Solid & Liquid) i->j k Remove Outer Gloves Before Exiting Hood j->k l Dispose of Waste in Labeled, Sealed Container k->l

Caption: Safe Handling Workflow for 4-(Methylthio)thiobenzamide.

Detailed Steps:
  • Preparation and Weighing:

    • Work Area: Designate and prepare a specific area within a certified chemical fume hood.[1]

    • Decontamination: Ensure the work surface is clean before and after use. A spill kit should be readily accessible.[1]

    • Weighing: To prevent contamination of laboratory balances, use a tared container and weigh the solid compound inside the fume hood.[1]

  • Dissolving and Reaction:

    • Solvent Addition: When dissolving the compound, add solvents slowly to the vessel to prevent splashing.[5]

    • Temperature Control: Be mindful of potential exothermic reactions and have a cooling bath (e.g., ice water) on standby if needed.[1]

    • Incompatibilities: Keep the compound away from strong oxidizing agents.[2]

  • Post-Experiment:

    • Quenching: If the experimental procedure requires quenching, do so carefully within the fume hood.[1]

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. Wash the designated work area thoroughly.[5]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[12] Call a poison control center or seek immediate medical attention.[10]
Small Spill Ensure adequate ventilation and wear appropriate PPE.[2] Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and collect it into a labeled, sealed container for hazardous waste disposal.[3] Avoid generating dust.[2]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of waste are crucial to ensure laboratory and environmental safety.

  • Waste Segregation: All materials contaminated with 4-(Methylthio)thiobenzamide, including gloves, pipette tips, weighing paper, and contaminated absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[1] Do not mix this waste with other waste streams.[2]

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container.[1]

  • Container Disposal: Empty containers should be treated as hazardous waste. Triple-rinse containers with a suitable solvent, collecting the rinsate as hazardous liquid waste.[5] After rinsing, the container can be disposed of according to your institution's guidelines.[5]

  • Regulatory Compliance: All waste must be disposed of via a licensed waste disposal contractor, in accordance with all local, regional, and national regulations.[3][13]

References

  • Anti-Seize High-Tech Assembly Paste. (2020). SAFETY DATA SHEET. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • MP Biomedicals. (2021). Safety Data Sheet - Binding Matrix. [Link]

  • NIOSH. (2006). Personal protective equipment for use in handling hazardous drugs. [Link]

  • American Institute for Conservation. (2023). PPE Chemical Protective Material Selection Guide. [Link]

  • Renishaw. (2016). Safety Data Sheet (SDS) - Vacuum Casting Resin. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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